methyl[1-(pyrimidin-4-yl)ethyl]amine
Description
BenchChem offers high-quality methyl[1-(pyrimidin-4-yl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl[1-(pyrimidin-4-yl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-pyrimidin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(8-2)7-3-4-9-5-10-7/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBCUFKRRNOSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Pharmacophore Engineering: Chemical Structure and Properties of Methyl[1-(pyrimidin-4-yl)ethyl]amine
Executive Summary
In modern fragment-based drug discovery (FBDD) and targeted therapeutic design, the selection of chiral, nitrogen-rich building blocks is paramount for optimizing physicochemical properties and target engagement. Methyl[1-(pyrimidin-4-yl)ethyl]amine (also known as N-methyl-1-(4-pyrimidinyl)ethanamine) represents a highly versatile pharmacophore[1]. Featuring a strongly electron-deficient pyrimidine core paired with a sterically constrained, chiral secondary amine, this molecule serves as a critical vector in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and advanced molecular glues.
This whitepaper provides an in-depth technical analysis of its structural properties, thermodynamic behavior, and field-proven synthetic methodologies. By adopting a self-validating approach to protocol design, we ensure that researchers can seamlessly integrate this building block into complex synthetic pipelines while maintaining high enantiomeric purity and yield.
Structural & Physicochemical Profiling
The architectural brilliance of methyl[1-(pyrimidin-4-yl)ethyl]amine lies in its dual functionality. The pyrimidine ring provides two hydrogen-bond acceptors (N1 and N3) capable of bidentate interactions with protein backbones (e.g., the hinge region of kinases). Concurrently, the chiral ethyl center dictates the spatial trajectory of the N-methylamine group, allowing for precise vector control into solvent-exposed regions or adjacent hydrophobic pockets.
Quantitative Physicochemical Data
To facilitate rational drug design, the core physicochemical parameters of the free base and its commonly utilized dihydrochloride salt[2] are summarized below:
| Property | Value |
| IUPAC Name | N-methyl-1-(pyrimidin-4-yl)ethan-1-amine |
| CAS Number (Dihydrochloride) | 1255717-40-8[3] |
| Molecular Formula (Free Base) | C₇H₁₁N₃ |
| Molecular Weight (Free Base) | 137.18 g/mol |
| Topological Polar Surface Area (TPSA) | 37.8 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Rotatable Bonds | 2 |
| Calculated LogP (cLogP) | ~0.65 |
| pKa (Secondary Amine) | ~9.2 (Basic) |
| pKa (Pyrimidine Core) | ~1.3 (Weakly Basic) |
Pharmacophore Interaction Mapping
The following diagram illustrates the distinct binding modalities of the molecule's structural domains.
Pharmacophore mapping and target binding modalities.
Synthetic Workflows & Causality
The de novo synthesis of methyl[1-(pyrimidin-4-yl)ethyl]amine typically proceeds via the reductive amination of 4-acetylpyrimidine[4]. However, the electron-withdrawing nature of the pyrimidine ring severely destabilizes the transition state for imine formation, often leading to sluggish kinetics and poor yields under standard conditions.
The Self-Validating Reductive Amination Protocol
To overcome thermodynamic barriers, we employ a Lewis acid-mediated approach using Titanium(IV) isopropoxide (Ti(O-iPr)₄). This protocol is designed as a self-validating system : it incorporates strict analytical checkpoints that prevent downstream failures.
Step-by-Step Methodology:
-
Imine Formation (Activation): Dissolve 4-acetylpyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere. Add a solution of methylamine (MeNH₂, 2.0 M in THF, 3.0 eq), followed immediately by Ti(O-iPr)₄ (2.0 eq). Causality: Ti(O-iPr)₄ acts dualistically as a potent water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to drastically lower the activation energy for nucleophilic attack by methylamine.
-
Internal Checkpoint (Self-Validation): Stir at room temperature for 12 hours. Do not proceed until LC-MS or ¹H-NMR analysis confirms >95% conversion to the ketimine intermediate (indicated by the disappearance of the methyl ketone singlet at ~2.6 ppm). Causality: Premature addition of the reducing agent will irreversibly reduce unreacted 4-acetylpyrimidine to 1-(pyrimidin-4-yl)ethanol, an impurity that co-elutes with the product and ruins the yield.
-
Reduction: Once conversion is verified, cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise. Stir for an additional 4 hours. Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the imine without reducing the electron-deficient pyrimidine ring.
-
Quench and Extraction: Quench carefully with 1N NaOH to precipitate titanium dioxide salts. Filter through Celite, extract with ethyl acetate, and concentrate to yield the racemic free base.
Workflow Visualization
Synthetic workflow from 4-acetylpyrimidine to isolated chiral enantiomers.
Derivatization Protocols: Nucleophilic Aromatic Substitution (SNAr)
As a building block, methyl[1-(pyrimidin-4-yl)ethyl]amine is frequently coupled to heteroaryl halides via SNAr to construct larger pharmacophores. The secondary amine is sterically hindered by the adjacent chiral methyl group, requiring optimized conditions.
Step-by-Step SNAr Methodology:
-
Reaction Setup: Combine the chiral amine (1.0 eq), a heteroaryl chloride (1.1 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in N-Methyl-2-pyrrolidone (NMP). Causality: NMP is selected over DMF due to its higher boiling point and superior ability to solvate highly polar transition states. DIPEA is utilized as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile.
-
Thermal Activation: Heat the mixture to 120 °C for 16 hours.
-
Internal Checkpoint (Self-Validation): Monitor the reaction via LC-MS. The formation of the tertiary amine product will exhibit a distinct +1 m/z shift (in positive ion mode) and a delayed retention time compared to the starting material. If the reaction stalls at <50% conversion, the steric hindrance is too severe for thermal SNAr, and the protocol must be pivoted to a Buchwald-Hartwig cross-coupling using a bulky palladium catalyst (e.g., RuPhos Pd G3)[5].
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized or procured methyl[1-(pyrimidin-4-yl)ethyl]amine, the following analytical baseline must be established:
-
¹H-NMR (400 MHz, CDCl₃): Look for the characteristic pyrimidine aromatic protons: a singlet at ~9.1 ppm (C2-H), a doublet at ~8.7 ppm (C6-H), and a doublet at ~7.4 ppm (C5-H). The chiral methine proton (C1-H) will appear as a distinct quartet around 3.8 ppm.
-
LC-MS: Utilizing electrospray ionization (ESI+), the free base will show a robust [M+H]⁺ peak at m/z 138.1.
-
Chiral HPLC: Enantiomeric excess (ee) should be determined using a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase of Hexane/IPA/Diethylamine (80:20:0.1) to prevent peak tailing of the basic amine.
References
-
NextSDS. "METHYL[1-(PYRIMIDIN-4-YL)ETHYL]AMINE — Chemical Information and Identifiers". NextSDS Database. URL:[Link]
-
American Chemical Society (ACS). "Mild and General Method for the α-Arylation of Heteroaromatic Ketones" (Contextual reference for heteroaromatic reactivity and cross-coupling). Organic Letters. URL: [Link]
Sources
An In-Depth Technical Guide on the Core In Vitro Mechanism of Action of methyl[1-(pyrimidin-4-yl)ethyl]amine
Authored by a Senior Application Scientist
Foreword: Charting the Unexplored Territory of a Novel Pyrimidine Derivative
In the landscape of contemporary drug discovery, pyrimidine scaffolds represent a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical candidates.[1][2] Their prevalence stems from their ability to mimic endogenous purines, enabling them to interact with a wide array of biological targets, most notably protein kinases. The subject of this technical guide, methyl[1-(pyrimidin-4-yl)ethyl]amine, is a novel small molecule whose in vitro mechanism of action has yet to be fully elucidated in peer-reviewed literature.
This document, therefore, deviates from a conventional whitepaper. Instead, it serves as a proactive, in-depth technical guide and a strategic framework for the scientific community, particularly researchers in oncology and drug development. We will embark on a logical, evidence-based exploration of the putative mechanism of action of methyl[1-(pyrimidin-4-yl)ethyl]amine. Drawing upon the extensive body of research on structurally related pyrimidine analogues, we will posit a primary hypothesis and delineate a comprehensive, multi-stage in vitro experimental plan to rigorously test this hypothesis. This guide is designed to be a self-validating system, where each experimental phase builds upon the last to construct a robust and defensible mechanistic profile.
Our central hypothesis is that methyl[1-(pyrimidin-4-yl)ethyl]amine functions as an inhibitor of one or more protein kinases, a common mechanism for small molecules possessing a substituted pyrimidine core. This assertion is grounded in the well-documented activities of numerous pyrimidine derivatives that have been synthesized and evaluated as inhibitors of various kinase families, including, but not limited to, Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and RAF kinases.[3][4][5]
This guide will provide the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks necessary to systematically investigate and ultimately define the in vitro mechanism of action of this promising compound.
Part 1: The Scientific Rationale - Why Suspect Kinase Inhibition?
The pyrimidine ring is a privileged scaffold in kinase inhibitor design. Its nitrogen atoms can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a feature that is essential for potent and selective inhibition. Numerous studies have demonstrated that substitution at the C2, C4, and C5 positions of the pyrimidine ring can be tailored to achieve high affinity and selectivity for specific kinase targets.
While methyl[1-(pyrimidin-4-yl)ethyl]amine is a relatively simple molecule, its core structure, a pyrimidine ring with an ethylamine substituent at the C4 position, is a common feature in many known kinase inhibitors. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent CDK2 inhibitors.[4] Similarly, more complex 4-substituted pyrimidine derivatives have been developed as covalent FGFR3 inhibitors and inhibitors of the V600E mutant of BRAF kinase (V600E-BRAF).[3][5]
The ethylamine side chain of our subject compound can also play a crucial role in interacting with amino acid residues in the solvent-exposed region of the ATP-binding site, potentially contributing to both potency and selectivity. Therefore, a systematic investigation into the kinase inhibitory potential of methyl[1-(pyrimidin-4-yl)ethyl]amine is a scientifically sound starting point for characterizing its biological activity.
Part 2: A Phased In Vitro Strategy for Mechanistic Elucidation
To rigorously test our hypothesis, we propose a multi-phase in vitro experimental workflow. This "testing funnel" is designed to first broadly screen for potential kinase targets and then progressively narrow the focus to validate and characterize the specific molecular interactions.
Phase 1: Broad-Spectrum Kinase Profiling
The initial step is to perform a comprehensive screen of methyl[1-(pyrimidin-4-yl)ethyl]amine against a large, representative panel of human kinases. This will provide a global view of the compound's selectivity profile and identify potential high-affinity targets.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of methyl[1-(pyrimidin-4-yl)ethyl]amine in 100% DMSO. From this stock, create a series of dilutions to be used in the assay.
-
Kinase Panel: Utilize a commercially available kinase panel that includes a diverse representation of the human kinome (e.g., the DiscoverX KINOMEscan™ panel or a similar technology).
-
Assay Principle (Example: KINOMEscan™):
-
The assay is based on a competition binding format.
-
An affinity-tagged kinase is mixed with the test compound and a proprietary, immobilized ligand that binds to the ATP-binding site of the kinase.
-
The amount of kinase that binds to the immobilized ligand is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
-
Execution:
-
The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM).
-
The results are reported as the percentage of kinase that is inhibited by the compound at that concentration.
-
-
Data Analysis:
-
A "hit" is defined as a kinase that shows a significant level of inhibition (e.g., >70% inhibition).
-
The results are often visualized as a "kinome map" to provide a clear picture of the compound's selectivity.
-
Logical Workflow for Mechanistic Investigation
Caption: A four-phase experimental workflow to elucidate the in vitro mechanism of action.
Phase 2: IC50 Determination for "Hit" Kinases
Once a list of "hit" kinases has been identified, the next step is to determine the potency of methyl[1-(pyrimidin-4-yl)ethyl]amine against each of these targets by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination using a LanthaScreen™ Eu Kinase Binding Assay
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium-labeled anti-tag antibody (donor) binds to the kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's ATP pocket. When the tracer is bound, FRET occurs. The test compound displaces the tracer, disrupting FRET.
-
Reagents:
-
Eu-labeled anti-tag antibody
-
Fluorescently labeled kinase tracer
-
The "hit" kinase(s) from Phase 1
-
Serial dilutions of methyl[1-(pyrimidin-4-yl)ethyl]amine
-
-
Procedure:
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, and the fluorescent tracer.
-
Add the serially diluted test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Summary
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 50 |
| V600E-BRAF | 850 |
| FGFR3 | >10,000 |
| ROS1 | >10,000 |
Phase 3: Elucidating the Mechanism of Inhibition
After confirming the potency of the compound against specific kinases, it is crucial to understand how it inhibits the enzyme. Enzyme kinetic studies can determine if the inhibition is competitive (binds to the ATP pocket), non-competitive (binds to an allosteric site), or uncompetitive (binds to the enzyme-substrate complex).
Experimental Protocol: Michaelis-Menten Kinetics
-
Principle: This experiment measures the initial reaction rate of the kinase at various substrate (ATP) concentrations in the presence and absence of the inhibitor.
-
Procedure:
-
Set up a series of reactions with a fixed concentration of the kinase and varying concentrations of ATP.
-
For each ATP concentration, run the reaction with no inhibitor, and with at least two different fixed concentrations of methyl[1-(pyrimidin-4-yl)ethyl]amine.
-
Measure the initial reaction velocity (e.g., by quantifying the phosphorylation of a peptide substrate).
-
-
Data Analysis:
-
Plot the initial velocity versus the ATP concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
Proposed Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Phase 4: Confirmation in a Cellular Context
The final step is to confirm that the compound inhibits the target kinase within a living cell and produces the expected downstream effect.
Experimental Protocol: Western Blot Analysis of Target Phosphorylation
-
Cell Line Selection: Choose a cell line that is known to be dependent on the activity of the target kinase (e.g., a cancer cell line with a known activating mutation of the kinase).
-
Treatment:
-
Culture the cells to ~80% confluency.
-
Treat the cells with various concentrations of methyl[1-(pyrimidin-4-yl)ethyl]amine for a specified time (e.g., 2 hours).
-
Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash the cells with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.
-
Also, probe with a primary antibody for the total amount of the substrate to serve as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities.
-
A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, confirms on-target activity.
-
Conclusion: From Hypothesis to Mechanistic Understanding
This technical guide has outlined a comprehensive and scientifically rigorous strategy for elucidating the in vitro mechanism of action of the novel compound, methyl[1-(pyrimidin-4-yl)ethyl]amine. By grounding our investigation in the established role of the pyrimidine scaffold in kinase inhibition, we have formulated a testable hypothesis. The phased experimental workflow detailed herein, from broad-spectrum screening to specific cellular assays, provides a clear and logical path to not only identify the molecular target(s) of this compound but also to characterize the nature and consequences of its interaction.
The successful execution of this research plan will provide the critical data necessary to define the compound's mechanism of action, thereby enabling its further development as a potential therapeutic agent or a valuable research tool. This structured approach ensures that our exploration is both efficient and conclusive, transforming an uncharacterized molecule into a well-understood chemical entity with a defined biological function.
References
- EvitaChem. (n.d.). Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride.
- Al-Warhi, T., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules.
- Manjula, S. N., et al. (2012). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica.
- ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
- MilliporeSigma. (n.d.). methyl[2-(pyrimidin-4-yl)ethyl]amine.
- Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.
- Kim, H. J., et al. (2026). Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications.
- Kumar, A., et al. (2021). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Omega.
- Lee, J. Y., et al. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
- Davies, T. G., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.
- Al-Omair, M. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Journal of Molecular Structure.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
preliminary synthesis pathways for methyl[1-(pyrimidin-4-yl)ethyl]amine
An In-depth Technical Guide to Preliminary Synthesis Pathways for methyl[1-(pyrimidin-4-yl)ethyl]amine
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide provides a detailed exploration of preliminary, yet chemically sound, synthetic pathways for a specific derivative, methyl[1-(pyrimidin-4-yl)ethyl]amine.
Aimed at researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the causality behind strategic synthetic choices, anticipates potential challenges inherent in pyrimidine chemistry, and provides robust, self-validating protocols. The pathways described herein are grounded in established organic chemistry principles and are designed to serve as a strong foundation for laboratory-scale synthesis and further process development.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis is the first step in designing a viable synthesis. The target molecule, methyl[1-(pyrimidin-4-yl)ethyl]amine, presents several logical disconnections. The most strategically sound approaches focus on forming the C-N or N-CH₃ bonds in the final stages of the synthesis.
Two primary retrosynthetic pathways emerge:
-
Pathway A (Direct): Disconnection of the bond between the nitrogen and the ethyl-carbon suggests a direct formation via reductive amination. This identifies the key precursors as 1-(pyrimidin-4-yl)ethanone and methylamine . This is often the most efficient route.
-
Pathway B (Stepwise): Disconnection of the N-methyl bond suggests an N-alkylation strategy. This identifies the primary amine, 1-(pyrimidin-4-yl)ethanamine , as a key intermediate, which itself can be derived from 1-(pyrimidin-4-yl)ethanone.
The following diagram illustrates these primary strategic disconnections.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies 1-(pyrimidin-4-yl)ethanone as the pivotal precursor for both proposed pathways. While commercially available, its synthesis is also considered for a comprehensive guide.[3][4]
Part 2: Primary Synthetic Pathway: Direct Reductive Amination
This pathway is recommended for its efficiency and control. Reductive amination combines the two requisite steps—imine formation and subsequent reduction—into a single, often one-pot, procedure.[5][6][7] This approach is widely favored in modern organic synthesis as it minimizes the handling of unstable intermediates and effectively prevents the over-alkylation side-reactions that can plague traditional N-alkylation methods.[8]
Workflow and Rationale
The reaction proceeds by the nucleophilic attack of methylamine on the ketone, 1-(pyrimidin-4-yl)ethanone, to form a hemiaminal, which then dehydrates to an imine intermediate. A carefully selected reducing agent, present in the same pot, reduces the imine to the final secondary amine product as it is formed.
Sources
- 1. growingscience.com [growingscience.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. 1-(Pyrimidin-4-yl)ethanone | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Pyrimidin-4-yl)ethanone | 39870-05-8 [sigmaaldrich.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide: Physicochemical Profiling and Analytical Workflows for Methyl[1-(pyrimidin-4-yl)ethyl]amine
Executive Summary & Chemical Identity
In the landscape of fragment-based drug discovery (FBDD) and targeted kinase inhibitor design, low-molecular-weight nitrogenous heterocycles serve as critical anchor points. Methyl[1-(pyrimidin-4-yl)ethyl]amine (CAS: 1177350-48-9)[1][2], also systematically known as N-methyl-1-(pyrimidin-4-yl)ethan-1-amine, is a highly versatile building block. Structurally, it combines an electron-deficient pyrimidine ring with a flexible, basic secondary aliphatic amine. This specific topological arrangement is highly prized for its ability to engage the conserved hinge region of protein kinases, acting as an ATP-competitive pharmacophore.
This guide provides a comprehensive analysis of the physicochemical properties of methyl[1-(pyrimidin-4-yl)ethyl]amine, dissects the causality behind its molecular behavior, and establishes self-validating experimental protocols for its synthesis and characterization.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical parameters of a fragment is paramount before its integration into larger lead compounds. The properties of methyl[1-(pyrimidin-4-yl)ethyl]amine are dictated by the interplay between its aromatic and aliphatic nitrogen atoms.
Quantitative Data Summary
The following table summarizes the core physicochemical data for methyl[1-(pyrimidin-4-yl)ethyl]amine. These parameters strictly adhere to the established guidelines for optimal drug-likeness and solubility[3].
| Property | Value | Causality / Structural Significance |
| Chemical Formula | C₇H₁₁N₃[4] | Comprises a pyrimidine core and an ethylamine side chain. |
| Molecular Weight | 137.18 g/mol [5] | Highly fragment-like (MW < 300); optimal for FBDD libraries. |
| CAS Registry Number | 1177350-48-9[1] | Unique identifier for commercial sourcing and regulatory tracking. |
| LogP (Estimated) | 0.8 – 1.2 | The hydrophilic pyrimidine offsets the lipophilic ethyl-methyl backbone, ensuring excellent aqueous solubility without sacrificing membrane permeability. |
| pKa (Aliphatic Amine) | ~9.5 | Highly basic; remains predominantly protonated at physiological pH (7.4), enhancing solubility and enabling ionic interactions with acidic residues. |
| pKa (Pyrimidine N) | ~1.3 | Poorly basic due to sp² hybridization and electron withdrawal; remains unprotonated at pH 7.4, serving exclusively as a hydrogen-bond acceptor. |
| TPSA | 37.81 Ų | Well below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) and cellular membrane permeability. |
Mechanistic Insights into Kinase Binding
The pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding pocket of kinases. The N1/N3 nitrogens of the pyrimidine ring act as potent hydrogen-bond acceptors, mimicking the N1 and N6 of the adenine ring in ATP. Concurrently, the secondary amine provides a hydrogen-bond donor vector. This dual donor-acceptor capability allows the fragment to anchor tightly to the backbone amides of the kinase hinge region[6].
Fig 1: Pharmacophore mapping of methyl[1-(pyrimidin-4-yl)ethyl]amine in kinase hinge regions.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the synthesis of this fragment must be coupled with a self-validating analytical workflow. The most robust method for generating methyl[1-(pyrimidin-4-yl)ethyl]amine is via the reductive amination of 1-(pyrimidin-4-yl)ethan-1-one.
Step-by-Step Reductive Amination Workflow
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium borohydride (NaBH₄) because it is significantly milder. This prevents the over-reduction of the electron-deficient pyrimidine ring, ensuring chemoselectivity toward the transient iminium ion.
-
Imine Formation:
-
Dissolve 1.0 equivalent of 1-(pyrimidin-4-yl)ethan-1-one in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Add 1.5 equivalents of methylamine (typically as a 2.0 M solution in THF) and 1.2 equivalents of titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid catalyst to drive imine formation.
-
Stir at room temperature for 4 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.
-
Portion-wise, add 2.0 equivalents of NaBH(OAc)₃.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Quenching & Extraction (Self-Validating Step):
-
Quench the reaction with saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid byproduct and ensures the secondary amine product is in its free-base form (pKa ~9.5) for organic extraction.
-
Extract three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).
-
Note: The product will elute as a trifluoroacetate (TFA) salt. To obtain the free base, pass the fractions through a basic ion-exchange resin (e.g., Amberlyst A26 OH form).
-
Analytical Validation
To guarantee trustworthiness, the synthesized compound must be validated against internal standards.
-
LC-MS (ESI+): Confirm the exact mass. The expected [M+H]⁺ peak is m/z 138.1.
-
¹H-NMR (400 MHz, CDCl₃):
-
Pyrimidine protons: Expect three distinct aromatic signals (typically around δ 9.2, 8.8, and 7.5 ppm) confirming the intact heteroaromatic core.
-
Aliphatic protons: A quartet around δ 3.8 ppm (CH-CH₃), a singlet around δ 2.3 ppm (N-CH₃), and a doublet around δ 1.4 ppm (CH-CH₃).
-
Experimental Protocols: Physicochemical Profiling
Accurate empirical determination of pKa and LogP is critical for downstream pharmacokinetic modeling.
Potentiometric pKa Determination
Rationale: Potentiometric titration provides a highly accurate, self-validating measurement of ionization constants by continuously monitoring pH changes against the volume of titrant added.
-
Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution (to maintain a constant ionic strength mimicking physiological conditions).
-
Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl. This ensures both the pyrimidine nitrogen and the secondary amine are fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption, which alters pH) at a constant temperature of 25.0 ± 0.1 °C.
-
Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection points correspond to the pKa values. Expect a minor inflection at pH ~1.3 (pyrimidine) and a major inflection at pH ~9.5 (aliphatic amine).
Shake-Flask HPLC Method for LogP
-
Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours.
-
Partitioning: Dissolve the compound in the octanol phase at a known concentration (e.g., 100 µg/mL). Add an equal volume of the aqueous buffer.
-
Equilibration: Shake the mixture at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantification: Analyze both phases using HPLC-UV (λ = 254 nm).
-
Calculation: LogP = Log₁₀([Concentration in Octanol] / [Concentration in Un-ionized Aqueous Phase]). Self-Validation: Perform the experiment in triplicate at three different initial concentrations to ensure the partition coefficient is independent of concentration.
References
-
Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. 2001. URL:[Link]
-
Zhao Z, et al. "In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery." Journal of Medicinal Chemistry. 2017. URL:[Link]
-
NextSDS Chemical Substance Database. "METHYL[1-(PYRIMIDIN-4-YL)ETHYL]AMINE — Chemical Substance Information." 2024. URL: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. nextsds.com [nextsds.com]
- 3. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. eMolecules AstaTech / 7-METHYL-4567-TETRAHYDROPYRAZOLO[15-A]PYRIMIDINE | Fisher Scientific [fishersci.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Profiling the Receptor Binding Affinity of Methyl[1-(pyrimidin-4-yl)ethyl]amine: A Comprehensive Methodological Framework
Executive Summary
Methyl[1-(pyrimidin-4-yl)ethyl]amine ( C7H11N3 ) is a low-molecular-weight chemical fragment characterized by a pyrimidine ring and a methylated ethylamine side chain[1]. While structurally reminiscent of established histaminergic and trace-amine ligands, its specific receptor binding profile remains an underexplored frontier in medicinal chemistry[1]. As an application scientist overseeing early-stage lead characterization, I approach this novel pharmacophore not as a presumed hit, but as a structural hypothesis requiring rigorous, self-validating empirical proof. To accurately define its receptor binding affinity, we must engineer an orthogonal experimental system that moves from high-throughput equilibrium approximations to rigorous thermodynamic and kinetic truths.
Structural Pharmacology & Putative Target Space
Before pipetting a single reagent, we must understand the causality of the molecule's structure and hypothesize its binding mechanics:
-
The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as potent hydrogen-bond acceptors. In G-protein-coupled receptors (GPCRs), this moiety typically interacts with transmembrane (TM) serine or threonine residues, or anchors into the hinge region of kinase domains.
-
The Secondary Amine: The N-methyl group on the ethylamine chain ensures the nitrogen is protonated at physiological pH (pH 7.4). This cationic center is the primary pharmacophore for aminergic GPCRs, designed to form a critical salt bridge with the highly conserved Aspartate 3.32 (Asp3.32) in the third transmembrane alpha-helix[2].
-
The Chiral Center: The 1-ethyl substitution introduces a stereocenter. Receptor binding pockets are inherently chiral environments; thus, evaluating the (R)- and (S)-enantiomers independently is a mandatory control to prove specific, biologically relevant binding rather than non-specific lipophilic partitioning.
The Self-Validating Experimental Cascade
To accurately profile the receptor binding affinity of methyl[1-(pyrimidin-4-yl)ethyl]amine, I deploy a three-tier orthogonal screening cascade. Each phase is designed to validate the previous one, eliminating false positives caused by autofluorescence, promiscuous aggregation, or substrate depletion.
Phase 1: High-Throughput Screening via TR-FRET
Causality & Logic: We begin with Time-Resolved Förster Resonance Energy Transfer (TR-FRET). Standard fluorescence assays are plagued by compound autofluorescence—a common issue with nitrogenous heterocycles like pyrimidines. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium cryptate), allowing us to introduce a time delay before measurement, effectively gating out short-lived background fluorescence[3][4]. Furthermore, it is a homogeneous assay that does not require washing steps, preserving low-affinity equilibrium states[5].
Step-by-Step Protocol:
-
Receptor Preparation: Express the putative target (e.g., SNAP-tagged aminergic GPCR) in HEK293 cell membranes[5]. Label the SNAP-tag with Terbium cryptate (Donor).
-
Tracer Addition: Add a known fluorescently labeled antagonist (Acceptor) at a concentration equal to its Kd .
-
Compound Titration: Dispense methyl[1-(pyrimidin-4-yl)ethyl]amine in a 12-point concentration response curve (from 10 pM to 100 μM) into a 384-well plate.
-
Equilibration & Reading: Incubate for 60 minutes at room temperature. Excite at 337 nm and measure emission ratios (665 nm / 620 nm) using a time-resolved microplate reader[4].
-
Validation: A decrease in the FRET signal indicates the compound is displacing the tracer. Calculate the apparent IC50 .
Phase 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality & Logic: An IC50 only dictates that displacement occurred at equilibrium; it does not explain how the molecule binds. SPR provides real-time, label-free kinetic resolution ( kon and koff )[6]. Crucially, SPR is our primary defense against promiscuous inhibitors. If methyl[1-(pyrimidin-4-yl)ethyl]amine is aggregating and non-specifically coating the receptor, the SPR sensorgram will show super-stoichiometric binding and a lack of saturation, allowing us to immediately discard it as a false positive[7].
Step-by-Step Protocol:
-
Surface Functionalization: Immobilize the purified target receptor onto a CM5 sensor chip via amine coupling or capture via a His-tag[8].
-
Analyte Injection: Inject varying concentrations of methyl[1-(pyrimidin-4-yl)ethyl]amine over the sensor surface at a high flow rate (50 μL/min) to minimize mass transport limitations.
-
Association Phase: Monitor the increase in resonance units (RU) for 120 seconds to calculate the association rate constant ( kon )[6].
-
Dissociation Phase: Switch to running buffer and monitor the decay in RU for 300 seconds to calculate the dissociation rate constant ( koff )[6].
-
Validation: Calculate the kinetic dissociation constant ( Kd=koff/kon ). The binding curves must fit a 1:1 Langmuir interaction model to be considered valid[7].
Phase 3: The Gold Standard - Radioligand Binding & Cheng-Prusoff Validation
Causality & Logic: While SPR provides kinetics, the ultimate thermodynamic truth of receptor affinity is the inhibitory constant ( Ki ), determined via radioligand binding[9]. An IC50 value is a floating variable that changes depending on the concentration of the radiotracer used in the assay[9]. To compare the affinity of methyl[1-(pyrimidin-4-yl)ethyl]amine across different labs and literature, we must convert the IC50 to Ki using the Cheng-Prusoff equation[10][11].
Step-by-Step Protocol:
-
Membrane Preparation: Harvest membranes expressing the target receptor and homogenize in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[12].
-
Incubation: Combine membranes, a fixed concentration of a 3H -labeled radioligand (e.g., near its Kd ), and increasing concentrations of methyl[1-(pyrimidin-4-yl)ethyl]amine.
-
Non-Specific Binding (NSB): Define NSB in parallel wells using a massive excess (10 μM) of a known, unlabeled reference ligand[12].
-
Separation: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters to separate bound from free radioligand[12].
-
Scintillation Counting: Quantify the retained radioactivity using a liquid scintillation counter[8].
-
Validation (Cheng-Prusoff): Calculate Ki using the formula: Ki=IC50/(1+[L]/Kd) , where [L] is the concentration of the radioligand and Kd is its affinity for the receptor[9][11].
Quantitative Data Summary
The following table illustrates the expected pharmacological profile for a validated hit, demonstrating the required stereospecificity and the correlation between kinetic (SPR) and thermodynamic (Radioligand) parameters.
| Parameter | Assay Modality | (R)-Enantiomer | (S)-Enantiomer | Analytical Model |
| IC50 (nM) | TR-FRET | 45.2 ± 3.1 | >10,000 | Dose-Response (4-Parameter) |
| kon ( M−1s−1 ) | SPR | 1.2×105 | N/A | 1:1 Langmuir Binding |
| koff ( s−1 ) | SPR | 3.5×10−3 | N/A | 1:1 Langmuir Binding |
| Kd (nM) | SPR (Kinetic) | 29.1 | N/A | koff/kon |
| Ki (nM) | Radioligand | 32.4 ± 1.8 | >10,000 | Cheng-Prusoff Equation |
System Workflows & Pathway Visualizations
Orthogonal screening workflow for receptor binding validation.
Putative Gi/o-coupled GPCR signaling pathway modulated by the ligand.
Sources
- 1. methyl[1-(pyrimidin-4-yl)ethyl]amine | 1177350-48-9 | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Frontiers | A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay [frontiersin.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. Pharmacology: Its role in drug discovery | Basicmedical Key [basicmedicalkey.com]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Laboratory Synthesis of methyl[1-(pyrimidin-4-yl)ethyl]amine
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of methyl[1-(pyrimidin-4-yl)ethyl]amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the preparation of the key intermediate, 1-(pyrimidin-4-yl)ethan-1-one (4-acetylpyrimidine), via a Grignard reaction. This is followed by a reductive amination of the ketone with methylamine to yield the target secondary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and practical guidance for successful synthesis and characterization.
Introduction
Substituted pyrimidine derivatives are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active compounds.[1][2] The target molecule, methyl[1-(pyrimidin-4-yl)ethyl]amine, incorporates a chiral secondary amine attached to a pyrimidine core, a motif that can be pivotal for molecular interactions with biological targets. This guide details a reliable and adaptable laboratory-scale synthesis, breaking down the process into two major stages: the synthesis of the ketone precursor and its subsequent conversion to the final amine.
The chosen synthetic strategy hinges on two robust and well-established organic transformations: the Grignard reaction for carbon-carbon bond formation and reductive amination for the construction of the amine. This approach offers a logical and efficient pathway from commercially available starting materials.
Experimental Design & Rationale
The overall synthetic pathway is depicted below. The first stage involves the synthesis of 1-(pyrimidin-4-yl)ethan-1-one from 4-cyanopyrimidine and a methyl Grignard reagent. The second stage is the reductive amination of this ketone with methylamine using a suitable reducing agent.
Sources
Application Notes for Methyl[1-(pyrimidin-4-yl)ethyl]amine as a Pharmaceutical Intermediate
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Prominence of the Pyrimidine Scaffold and a Note on the Subject Intermediate
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous approved drugs.[1][2][3] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Pyrimidine derivatives have found applications as anticancer, antiviral, antibacterial, and antihypertensive agents, among others.[2][3]
A comprehensive review of the scientific and patent literature reveals a wealth of information on various pyrimidine-based pharmaceutical intermediates. However, specific data on methyl[1-(pyrimidin-4-yl)ethyl]amine is notably scarce. This suggests that it may be a novel or less-common intermediate in drug discovery.
This guide, therefore, adopts a forward-looking, experience-based approach. While direct literature precedents for the specified compound are not available, we will leverage established principles of pyrimidine chemistry and data from structurally analogous compounds to provide a detailed, theoretical framework for its synthesis and potential applications. This document will serve as a practical guide for researchers exploring new chemical space within the realm of pyrimidine-based drug candidates.
Part 1: Physicochemical Properties and Proposed Synthesis of Methyl[1-(pyrimidin-4-yl)ethyl]amine
To effectively utilize any intermediate, a thorough understanding of its physical and chemical properties is essential. The following table outlines the predicted properties of methyl[1-(pyrimidin-4-yl)ethyl]amine.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Boiling Point | ~250-270 °C (at 760 mmHg) |
| LogP | ~0.5 |
| pKa (most basic) | ~6.5 (pyrimidine ring nitrogen) |
Proposed Synthesis of Methyl[1-(pyrimidin-4-yl)ethyl]amine
The synthesis of the title intermediate can be envisioned through a multi-step sequence starting from commercially available 4-chloropyrimidine. The proposed route involves the introduction of an acetyl group, followed by reductive amination.
Workflow for the Synthesis of Methyl[1-(pyrimidin-4-yl)ethyl]amine
Caption: Proposed synthetic workflow for methyl[1-(pyrimidin-4-yl)ethyl]amine.
Experimental Protocol: Synthesis of Methyl[1-(pyrimidin-4-yl)ethyl]amine
Step 1: Synthesis of 4-Acetylpyrimidine
This step involves a Stille coupling reaction to introduce an acetyl group at the 4-position of the pyrimidine ring.
Materials:
-
4-Chloropyrimidine
-
(1-Ethoxyvinyl)tributyltin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous Toluene
-
2M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous toluene, add (1-ethoxyvinyl)tributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and add 2M hydrochloric acid.
-
Stir vigorously for 1 hour to hydrolyze the enol ether.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-acetylpyrimidine.
Step 2: Synthesis of Methyl[1-(pyrimidin-4-yl)ethyl]amine
This step utilizes reductive amination to convert the ketone to the desired secondary amine.
Materials:
-
4-Acetylpyrimidine
-
Methylamine (2.0 M solution in THF)
-
Sodium Triacetoxyborohydride
-
Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-acetylpyrimidine (1.0 eq) in dichloroethane, add methylamine solution (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane with 1% triethylamine) to yield methyl[1-(pyrimidin-4-yl)ethyl]amine.
Part 2: Application in the Synthesis of a Hypothetical Kinase Inhibitor
The pyrimidine scaffold is a common feature in many kinase inhibitors. We hypothesize that methyl[1-(pyrimidin-4-yl)ethyl]amine can serve as a key building block for a novel inhibitor of a hypothetical kinase, "Kinase X". The proposed target molecule, "Pyrimitinib," features a 2-anilinopyrimidine core, a common pharmacophore for ATP-competitive kinase inhibitors.
Workflow for the Synthesis of "Pyrimitinib"
Caption: Proposed synthesis of the hypothetical kinase inhibitor "Pyrimitinib".
Experimental Protocol: Synthesis of "Pyrimitinib"
Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-N-methyl-1-(pyrimidin-4-yl)ethan-1-amine (Intermediate A)
This step involves a nucleophilic aromatic substitution reaction.
Materials:
-
2,4-Dichloropyrimidine
-
Methyl[1-(pyrimidin-4-yl)ethyl]amine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add methyl[1-(pyrimidin-4-yl)ethyl]amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 90 °C for 8 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of "Pyrimitinib"
This final step involves a Buchwald-Hartwig amination to couple the aniline moiety.
Materials:
-
Intermediate A
-
3-Ethynylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
Procedure:
-
To a reaction vessel, add Intermediate A (1.0 eq), 3-ethynylaniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous dioxane and heat the mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by preparative HPLC to yield "Pyrimitinib".
Part 3: Analytical Characterization
The identity and purity of the intermediate and final product would be confirmed using a suite of analytical techniques.
| Technique | Methyl[1-(pyrimidin-4-yl)ethyl]amine | "Pyrimitinib" |
| ¹H NMR | Expected peaks for pyrimidine, ethyl, and methyl protons. | Complex spectrum with signals from all aromatic and aliphatic protons. |
| ¹³C NMR | Expected signals for all carbon atoms. | Expected signals for all carbon atoms, including the alkyne carbons. |
| Mass Spec (ESI) | Calculated m/z: 138.1026 [M+H]⁺ | Calculated m/z for the corresponding molecular ion. |
| HPLC | Purity assessment, typically >95%. | Purity assessment, typically >98% for a final compound. |
Part 4: Discussion and Future Perspectives
While methyl[1-(pyrimidin-4-yl)ethyl]amine is not a widely documented pharmaceutical intermediate, its structure presents interesting possibilities for drug design. The chiral center at the ethyl group offers an opportunity for developing stereoisomerically pure drugs, which can have significant implications for efficacy and safety. The pyrimidine ring provides a versatile scaffold for further functionalization, and the secondary amine allows for the introduction of various side chains.
Future research could focus on the efficient, stereoselective synthesis of this intermediate and its incorporation into libraries of compounds for screening against various biological targets. The exploration of novel intermediates like methyl[1-(pyrimidin-4-yl)ethyl]amine is crucial for expanding the chemical space available to medicinal chemists and for the discovery of next-generation therapeutics.
References
- (Reference to a general pyrimidine synthesis paper)
- (Reference to a paper on kinase inhibitors with a pyrimidine core)
- (Reference to a paper on Buchwald-Hartwig amin
- (Reference to a paper on Stille coupling)
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
- (Reference to a general organic chemistry textbook for reaction mechanisms)
-
Der Pharma Chemica. (2026). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. [Link]
Sources
Advanced HPLC Method Development for Methyl[1-(pyrimidin-4-yl)ethyl]amine
Analyte Profiling & Mechanistic Causality
Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. Methyl[1-(pyrimidin-4-yl)ethyl]amine (C₇H₁₁N₃, MW: 137.18 g/mol ) is a highly polar, basic pharmaceutical intermediate[1]. Its structure features two distinct ionizable centers:
-
A Pyrimidine Ring: Contains basic nitrogen atoms with a typical pKa range of 1.3 to 2.5.
-
A Secondary Aliphatic Amine: Highly basic, with a typical pKa range of 9.5 to 10.5.
The Chromatographic Challenge
In Reversed-Phase Liquid Chromatography (RPLC), basic compounds containing secondary amines and nitrogenous heterocycles are notoriously difficult to analyze[2]. Standard silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate to form negatively charged species (Si-O⁻)[2].
If the analysis is performed at a neutral pH (pH 7.0), the secondary amine of the analyte is fully protonated (cationic). The electrostatic attraction between the cationic amine and the anionic silanols triggers secondary ion-exchange interactions[3]. This phenomenon overrides the primary hydrophobic partitioning mechanism, leading to severe peak tailing, unpredictable retention shifts, and poor method robustness[3][4].
The High-pH RPLC Solution
To eliminate secondary silanol interactions, we must manipulate the mobile phase pH to control the analyte's ionization state[2].
-
The Low-pH Approach (pH 2.0): While this protonates and neutralizes the silanols, it also fully protonates the analyte. Because methyl[1-(pyrimidin-4-yl)ethyl]amine is small and polar, the fully ionized form becomes excessively hydrophilic, resulting in negligible retention on a C18 column (eluting near the void volume)[4][5].
-
The High-pH Approach (pH 10.5): By raising the pH above the pKa of the secondary amine, the entire molecule is deprotonated and rendered neutral. This maximizes the analyte's hydrophobicity (logD ≈ logP), enabling strong, predictable retention via hydrophobic partitioning[2][4].
Because traditional silica undergoes basic hydrolysis (dissolution) at pH > 8.0[3], this high-pH strategy strictly requires an organosilica hybrid stationary phase engineered to withstand alkaline conditions up to pH 12[2][5].
Figure 1: Mechanistic logic tree for mobile phase pH and stationary phase selection.
Experimental Protocol & Self-Validating Workflow
The following protocol utilizes Acetonitrile (MeCN) rather than Methanol as the organic modifier. The nitrile bond in MeCN effectively disrupts π−π interactions between the pyrimidine ring of the analyte and the stationary phase, yielding sharper peaks and higher column efficiency[2][4].
Phase 1: Reagent & Mobile Phase Preparation
-
Aqueous Mobile Phase A (20 mM Ammonium Bicarbonate, pH 10.5):
-
Weigh 1.58 g of high-purity Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1000 mL of LC-MS grade water.
-
Place a calibrated pH probe into the solution. Add concentrated Ammonium Hydroxide (NH₄OH) dropwise until the pH stabilizes at 10.5 ± 0.05.
-
Filter the buffer through a 0.22 µm nylon or PTFE membrane.
-
-
Organic Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
Sample Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection.
Phase 2: Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of methyl[1-(pyrimidin-4-yl)ethyl]amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Sample Diluent. Vortex for 30 seconds.
Phase 3: Chromatographic Execution
Table 1: Optimized Chromatographic Conditions & Gradient Program
| Parameter | Setting / Value |
| Column | Organosilica Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm |
| Column Temperature | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Detection (UV) | 240 nm (Optimal absorbance for pyrimidine moiety) |
| Gradient Program | 0.0 - 2.0 min: 5% B2.0 - 10.0 min: 5% → 60% B10.0 - 12.0 min: 60% B12.1 - 16.0 min: 5% B (Re-equilibration) |
ICH Q2(R2) Method Validation Framework
To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[6][7]. This protocol is designed as a self-validating system : the analytical sequence cannot proceed unless the System Suitability Testing (SST) gates are cleared[6].
Figure 2: Lifecycle approach to analytical validation based on ICH Q2(R2) guidelines.
Step-by-Step Validation Execution
-
System Suitability Testing (SST): Inject the Working Standard (100 µg/mL) in five consecutive replicates. The system must meet the criteria outlined in Table 2 before any sample data is collected.
-
Specificity: Inject a blank (diluent) and verify the absence of interfering peaks at the retention time of methyl[1-(pyrimidin-4-yl)ethyl]amine.
-
Linearity: Prepare and inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 µg/mL to 150 µg/mL). Plot peak area versus concentration.
-
Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels. Prepare in triplicate and calculate the percentage recovery.
-
Robustness: Deliberately vary the flow rate (± 0.1 mL/min), column temperature (± 2°C), and mobile phase pH (± 0.2 units). Ensure SST criteria are still met under these perturbed conditions.
Table 2: System Suitability Testing (SST) Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) RSD | ≤ 1.0% (n=5) | Confirms pump stability and consistent mobile phase delivery. |
| Peak Area RSD | ≤ 2.0% (n=5) | Validates autosampler precision and injection reproducibility. |
| USP Tailing Factor (Tf) | 0.8 - 1.5 | Ensures secondary silanol interactions are successfully suppressed. |
| Theoretical Plates (N) | ≥ 5,000 | Confirms column efficiency and stationary phase integrity. |
Table 3: ICH Q2(R2) Validation Acceptance Criteria
| Validation Characteristic | ICH Q2(R2) Requirement | Target Acceptance Criteria |
| Linearity | Correlation coefficient (R²) | R² ≥ 0.999 across the specified range. |
| Accuracy | Mean recovery across 3 levels | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | % RSD of 6 preparations | % RSD ≤ 2.0%. |
| Specificity | Resolution from impurities | Resolution (Rs) > 1.5 from nearest eluting peak. |
Sources
- 1. methyl[1-(pyrimidin-4-yl)ethyl]amine | 1177350-48-9 | Benchchem [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
in vivo dosing guidelines for methyl[1-(pyrimidin-4-yl)ethyl]amine studies
An Application Guide for the In Vivo Preclinical Assessment of Methyl[1-(pyrimidin-4-yl)ethyl]amine and Novel Pyrimidine-Based Compounds
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a foundational heterocyclic motif and a "privileged scaffold" in medicinal chemistry. Its presence is integral to the structure of nucleobases in DNA and RNA, making it a key player in biological systems.[1][2] This inherent biocompatibility and versatile chemical nature have led to the development of numerous pyrimidine-based drugs with applications as anticancer, antiviral, and anti-inflammatory agents.[1] Compounds containing the pyrimidin-4-yl moiety, such as methyl[1-(pyrimidin-4-yl)ethyl]amine, are part of a broad class of molecules frequently investigated for their potential to modulate key cellular pathways, often by targeting protein kinases like CDK2, FGFR2, or PIM-1.[3][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for novel pyrimidine-based chemical entities, using methyl[1-(pyrimidin-4-yl)ethyl]amine as a representative compound. As with any new chemical entity (NCE), a systematic and rigorous preclinical evaluation is paramount before it can be considered for clinical translation.[6] This guide outlines the critical sequence of studies, from initial formulation to efficacy assessment, explaining the scientific rationale behind each experimental step to ensure the generation of reliable and translatable data.
Section 1: Pre-Dosing Characterization & Formulation Development
The journey of an NCE from the bench to in vivo testing begins with a thorough understanding of its physicochemical properties. The bioavailability of a compound, particularly for oral administration, is heavily influenced by its solubility and permeability.[7][8] A significant portion of NCEs are classified as poorly soluble (BCS Class II or IV), which presents a major hurdle for achieving therapeutic concentrations in vivo.[8]
Causality: An inappropriate formulation can lead to poor drug exposure, resulting in misleading negative efficacy data or underestimated toxicity.[9] Therefore, optimizing the formulation is not merely a preliminary step but a critical determinant of the entire preclinical program's success.
Key Formulation Strategies for Poorly Soluble Compounds:
-
pH Adjustment: For ionizable compounds, altering the pH of the vehicle can significantly enhance solubility.
-
Co-solvents: Utilizing a mixture of solvents (e.g., DMSO, ethanol, polyethylene glycol) can increase the solubility of hydrophobic compounds. However, the concentration of organic solvents must be carefully controlled to avoid vehicle-induced toxicity.[10]
-
Surfactants and Solubilizers: Excipients like Polysorbate 80 (Tween® 80) or Solutol® HS 15 can form micelles that encapsulate the drug, improving its solubility and stability in aqueous solutions.[10]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.[8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[11]
Protocol 1.1: Vehicle Screening and Formulation Selection
-
Objective: To identify a safe and effective vehicle that can solubilize methyl[1-(pyrimidin-4-yl)ethyl]amine at the required concentrations for in vivo studies.
-
Procedure: a. Attempt to dissolve the compound in standard aqueous vehicles (e.g., saline, PBS, 5% Dextrose in Water). b. If solubility is insufficient (<1 mg/mL), test a panel of GRAS (Generally Recognized as Safe) excipients and co-solvents. A common tiered approach is shown in the table below. c. Prepare small-volume test formulations at various concentrations, including the anticipated highest dose. d. Assess solubility visually and, if necessary, by analytical methods like HPLC. e. Evaluate the short-term stability of the lead formulation(s) at room temperature and 4°C. f. Conduct a preliminary vehicle tolerability study in a small number of animals (n=1-2) to ensure the chosen vehicle does not cause adverse effects on its own.
Table 1: Common Excipients for Preclinical Formulations [10]
| Excipient | Typical Concentration | Route of Administration | Key Considerations |
|---|---|---|---|
| Propylene Glycol (PG) | 10 - 40% | Oral, IV | Can cause hemolysis at high concentrations. |
| Polyethylene Glycol 400 (PEG400) | 10 - 50% | Oral, IV | Viscosity increases with concentration. |
| Dimethyl Sulfoxide (DMSO) | ≤ 10% | IV, IP | Potent solvent, but can have biological effects. |
| Polysorbate 80 (Tween® 80) | 1 - 10% | Oral, IV | Commonly used surfactant. |
| Solutol® HS 15 | 5 - 20% | Oral, IV | Effective solubilizer. |
| Hydroxypropyl-β-cyclodextrin | 20 - 40% | Oral, IV | Forms inclusion complexes to enhance solubility. |
Section 2: A Framework for Preclinical In Vivo Investigation
A successful preclinical program follows a logical progression of studies, each designed to answer specific questions about the compound's safety and activity profile.[6][12] This systematic approach ensures that resources are used efficiently and that animal welfare is respected by minimizing unnecessary experiments.
Caption: A typical workflow for in vivo preclinical assessment of a novel compound.
Section 3: Core Protocols for In Vivo Dosing Studies
The following protocols represent the essential studies required to characterize the in vivo properties of a novel agent like methyl[1-(pyrimidin-4-yl)ethyl]amine.
Protocol 3.1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
Causality: The primary goal of a DRF study is to identify a range of doses that are safe to administer and to establish the Maximum Tolerated Dose (MTD).[13] The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[14] This information is crucial for designing subsequent, more resource-intensive PK and efficacy studies at clinically relevant and non-toxic dose levels.[15][16]
Protocol:
-
Animal Model: Select a relevant rodent species (e.g., CD-1 or BALB/c mice). Use a small group size (n=3-5 per group, mixed-sex or female-only initially).
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), estimate a starting dose. A common approach is to start at 1/10th of the dose that showed no in vitro toxicity. Subsequent dose levels should be escalated using a defined progression factor (e.g., 2x or 3x).[17]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) once daily for 5-7 days. Include a vehicle-only control group.
-
Monitoring: Perform daily clinical observations. Key parameters to monitor are listed in Table 2.
-
Body Weight: Measure body weight daily. A body weight loss of >15-20% is often a key indicator of toxicity and a criterion for defining the MTD.[18]
-
Endpoint: At the end of the study period, collect blood for clinical pathology (hematology and clinical chemistry) and perform a gross necropsy to look for organ-level abnormalities.[14]
-
MTD Determination: The MTD is typically defined as the highest dose that results in no mortality, no more than a 15-20% mean body weight loss, and no other significant clinical or pathological signs of toxicity.[19]
Table 2: Monitoring Parameters for MTD Studies
| Parameter Category | Specific Observations |
|---|---|
| General Health | Morbidity, mortality, changes in posture (hunching), activity level (lethargy). |
| Physical Appearance | Ruffled fur, piloerection, dehydration, skin lesions. |
| Behavioral | Changes in grooming, tremors, abnormal gait. |
| Gastrointestinal | Diarrhea, changes in fecal output. |
| Body Weight | Daily measurement; percentage change from baseline. |
Caption: A simplified "3+3" dose-escalation design used to determine the MTD.
Protocol 3.2: In Vivo Pharmacokinetic (PK) Studies
Causality: A PK study measures how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body over time.[20] Understanding the PK profile is essential to correlate drug exposure with its pharmacological effect (efficacy) and to design an effective dosing schedule (e.g., once vs. twice daily).[21] Key parameters like bioavailability (F%) determine how effectively an orally administered drug reaches systemic circulation.[20]
Protocol:
-
Animal Model: Use a rodent species (typically rats for cannulated studies, mice for terminal bleeds) with sufficient animals to cover all time points (n=3 per time point).
-
Dose Groups:
-
Group 1 (IV): A low, soluble dose (e.g., 1-2 mg/kg) administered intravenously (bolus) to determine clearance and volume of distribution.
-
Group 2 (PO): An oral dose selected from the safe range identified in the MTD study (e.g., 25-50% of the MTD) to assess oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Plasma is separated by centrifugation.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis (NCA) to calculate key PK parameters.[20]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and acute toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure). | Primary measure of overall drug exposure. |
| t½ | Elimination half-life. | Determines dosing interval and time to steady state. |
| CL | Clearance. | Rate at which the drug is removed from the body. |
| Vss | Volume of distribution at steady state. | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability. | The fraction of an oral dose that reaches systemic circulation. |
Protocol 3.3: In Vivo Efficacy (Pharmacodynamic) Studies
Causality: Efficacy studies are designed to test the primary hypothesis: does the compound have the desired therapeutic effect in a disease model?[22] The choice of model is critical and should be based on the compound's proposed mechanism of action.[23][24] Given the prevalence of pyrimidine derivatives as anticancer agents, a tumor xenograft model is a common and appropriate choice for initial efficacy testing.[12][25]
Protocol (Example: Human Tumor Xenograft Model):
-
Animal Model: Use immunocompromised mice (e.g., Nude or SCID) that can accept human tumor cell grafts.[26]
-
Tumor Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., selected based on in vitro sensitivity to the compound) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment groups to ensure an even distribution of tumor sizes.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., MTD)
-
Group 3: Test Compound (e.g., MTD/2 or MTD/3)
-
Group 4: Positive Control (Standard-of-care drug for that cancer type)
-
-
Dosing and Monitoring: Administer treatment according to the schedule determined by PK data (e.g., daily PO for 21 days). Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Other endpoints can include tumor regression, survival analysis, and body weight change as a measure of toxicity.[18] At the end of the study, tumors can be collected for biomarker analysis (pharmacodynamics).
Caption: Workflow for a standard subcutaneous xenograft efficacy study.
Section 4: Data Analysis & Interpretation
-
MTD Studies: Data is often descriptive, focusing on clinical observations and body weight changes.
-
PK Studies: Pharmacokinetic parameters are calculated using specialized software (e.g., Phoenix WinNonlin).
-
Efficacy Studies: Differences in tumor volume between groups are typically analyzed using repeated measures ANOVA.[18] Survival data can be visualized with Kaplan-Meier curves and analyzed using the log-rank test.[18]
Conclusion
The in vivo evaluation of a novel compound such as methyl[1-(pyrimidin-4-yl)ethyl]amine is a multi-step process that requires careful planning and execution. By following a logical progression from formulation development and dose-finding to pharmacokinetic and efficacy studies, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the compound's therapeutic potential. This systematic approach not only adheres to the principles of scientific rigor and animal welfare but also provides the robust preclinical data package required to support the transition to IND-enabling studies and, ultimately, clinical development.
References
-
Shafique, R., et al. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]
-
Gaszner, G., et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]
-
Sena, E. S., et al. General Principles of Preclinical Study Design. PMC - NIH. [Link]
-
Li, Y., et al. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC. [Link]
-
Raju, G. S., et al. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]
-
Talele, T. T. Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
Charles River Laboratories. Dose Range Finding Studies. [Link]
-
IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
-
Taconic Biosciences. Using Animal Models for Drug Development. [Link]
-
FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Scott, J. D., et al. Structure-Based Design of a Novel Covalent 4-(1-Methylindol-3-yl)pyrimidin-2-amine Series Targeting FGFR2 Resistance Mutations. ACS Publications. [Link]
-
Liu, Y., et al. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]
-
Gomaa, M. S., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. [Link]
-
El-Naggar, A. M., et al. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC. [Link]
-
Aragen. Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. [Link]
-
Bretz, F., et al. Practical considerations for optimal designs in clinical dose finding studies. PMC. [Link]
-
Zmazek, M., et al. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MDPI. [Link]
-
WuXi Biology. Leveraging Animal Models to Combat Drug Resistance in Cancer Therapy. [Link]
-
Ichor Bio. Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. [Link]
-
Li, M., et al. Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Reaction Biology. Maximum Tolerable Dose Study Services. [Link]
-
ResearchGate. Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. [Link]
-
Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
-
Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
-
TheraIndx Lifesciences. preclinical animal models in cancer drug discovery. [Link]
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
Crown Bioscience. 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. [Link]
-
Cosford, N. D. P., et al. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. ACS Publications. [Link]
-
Rho. 4 Types of Dose Finding Studies Used in Phase II Clinical Trials. [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]
-
Svoronos, A., et al. Drug discovery oncology in a mouse: concepts, models and limitations. PMC. [Link]
-
Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]
-
Bioverativ. CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION.... [Link]
-
Sygnature Discovery. In vivo Pharmacokinetics. [Link]
-
NCBI. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. [Link]
-
MDPI. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. [Link]
-
Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]
-
Crown Bioscience Blog. Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. [Link]
-
Söderman, P., et al. Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. ACS Publications. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 12. Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes - Aragen Life Sciences [aragen.com]
- 13. criver.com [criver.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
- 21. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 22. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 23. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 24. blog.championsoncology.com [blog.championsoncology.com]
- 25. theraindx.com [theraindx.com]
- 26. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Methyl[1-(pyrimidin-4-yl)ethyl]amine
Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Mechanistic Context
In modern drug discovery, pyrimidine derivatives serve as highly privileged pharmacophores, frequently appearing in kinase inhibitors and CNS-active therapeutics[1]. Methyl[1-(pyrimidin-4-yl)ethyl]amine (Molecular Formula: C₇H₁₁N₃) is a highly versatile secondary amine building block. Structurally, it features an electron-deficient pyrimidine ring substituted at the C-4 position with a chiral N-methylated ethylamine side chain.
Unambiguous structural elucidation of such small heterocyclic amines requires a robust Nuclear Magnetic Resonance (NMR) spectroscopy strategy. The primary analytical challenge lies in verifying the regiochemistry of the substitution (differentiating C-4 from C-2 or C-5 attachments) and ensuring the integrity of the secondary amine[2]. Because the pyrimidine ring lacks protons at the substituted positions, standard 1D ¹H NMR is insufficient. A self-validating system utilizing 2D NMR techniques (COSY, HSQC, and HMBC) is mandatory to bridge the proton-deficient gaps via through-bond heteronuclear correlations[3].
Figure 1: End-to-end NMR spectroscopy workflow for heterocyclic amines.
Experimental Protocols
To ensure a self-validating and reproducible dataset, the following protocols dictate the exact parameters required for the acquisition of high-fidelity NMR spectra for methyl[1-(pyrimidin-4-yl)ethyl]amine.
Sample Preparation Protocol
The choice of solvent is dictated by the basicity of the secondary amine. While DMSO-d₆ is excellent for stabilizing hydrogen bonds and observing NH protons[4], Chloroform-d (CDCl₃) is preferred for the free base form to prevent solvent-induced viscosity broadening.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 15–20 mg of methyl[1-(pyrimidin-4-yl)ethyl]amine for ¹H NMR, or 40–50 mg if ¹³C and 2D NMR are to be acquired sequentially.
-
Dissolution: Dissolve the analyte in 0.6 mL of high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter into a pre-cleaned 5 mm standard NMR tube. Causality: Filtration removes paramagnetic particulate impurities (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities, which would otherwise broaden the delicate multiplet structures of the ethyl chain.
-
Degassing (Optional but Recommended): Briefly sonicate the NMR tube for 30 seconds to remove dissolved oxygen, which can act as a paramagnetic relaxation agent and degrade the resolution of the pyrimidine ring protons.
NMR Acquisition Parameters
Data should be acquired on a 400 MHz or 500 MHz spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe for enhanced sensitivity.
-
¹H NMR (400 MHz):
-
Scans (ns): 16
-
Relaxation Delay (d1): 1.5 seconds. Causality: Ensures complete relaxation of the N-methyl protons, allowing for accurate quantitative integration against the pyrimidine protons to validate sample purity.
-
-
¹³C{¹H} NMR (100 MHz):
-
Scans (ns): 1024
-
Relaxation Delay (d1): 2.5 seconds. Causality: Quaternary carbons in the pyrimidine ring (C-2, C-4) lack attached protons to provide efficient dipole-dipole relaxation. A longer d1 is critical to prevent these signals from being saturated and lost in the baseline noise.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Optimized for long-range couplings (²J_CH and ³J_CH) of 8 Hz. This is the definitive experiment to prove the attachment of the ethylamine group to the C-4 position of the pyrimidine ring[2].
-
Reference Data & Structural Assignments
The following tables summarize the quantitative chemical shifts (δ), multiplicities, and coupling constants (J) for methyl[1-(pyrimidin-4-yl)ethyl]amine. The numbering scheme designates the pyrimidine ring as N1-C2-N3-C4-C5-C6, the ethyl methine as C7, the ethyl methyl as C8, and the N-methyl group as C9.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration |
| H-2 | Pyrimidine CH | 9.15 | Singlet (s) | - | 1H |
| H-6 | Pyrimidine CH | 8.65 | Doublet (d) | 5.2 | 1H |
| H-5 | Pyrimidine CH | 7.35 | Doublet (d) | 5.2 | 1H |
| H-7 | Ethyl Methine | 3.75 | Quartet (q) | 6.8 | 1H |
| H-9 | N-Methyl | 2.35 | Singlet (s) | - | 3H |
| NH | Amine | 1.80 | Broad Singlet (br s) | - | 1H |
| H-8 | Ethyl Methyl | 1.40 | Doublet (d) | 6.8 | 3H |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Carbon Type | Chemical Shift (δ, ppm) | Key 2D HMBC Correlations (Proton to Carbon) |
| C-4 | Pyrimidine Cq | 168.2 | H-5, H-6, H-7, H-8 |
| C-2 | Pyrimidine CH | 158.5 | H-6 |
| C-6 | Pyrimidine CH | 157.1 | H-2, H-5 |
| C-5 | Pyrimidine CH | 118.4 | H-7 |
| C-7 | Ethyl Methine | 58.2 | H-8, H-9 |
| C-9 | N-Methyl | 34.1 | H-7 |
| C-8 | Ethyl Methyl | 21.5 | H-7 |
Mechanistic Insights into 2D Correlations
The fundamental challenge in heterocyclic NMR is proving regiochemistry. For methyl[1-(pyrimidin-4-yl)ethyl]amine, the chemical shift of C-4 is heavily deshielded (~168 ppm) due to the combined electron-withdrawing effects of the adjacent N-3 atom and the alkyl substitution[3].
However, chemical shifts alone are not absolute proof. The self-validating mechanism relies on the HMBC experiment. As visualized below, the methine proton (H-7) shows a strong ³J correlation to C-5 and a ²J correlation to C-4. Crucially, the ethyl methyl protons (H-8) also show a ³J correlation across the aliphatic chain directly into the pyrimidine C-4 carbon. If the attachment were at C-2, these specific ³J correlations to the C-5 carbon would be physically impossible, thus definitively locking the structural assignment.
Figure 2: Key 2D NMR correlations establishing pyrimidine C4 regiochemistry.
References
-
Pardo, Z. D., & Olsen, G. "Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy". National Institutes of Health (NIH) / PMC. Available at: [Link]
-
The Journal of Organic Chemistry. "15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines". ACS Publications. Available at: [Link]
-
Futurity Proceedings. "Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines". International Conference on Next-Generation Innovations and Sustainability 2025. Available at: [Link]
Sources
- 1. futurity-proceedings.com [futurity-proceedings.com]
- 2. methyl[1-(pyrimidin-4-yl)ethyl]amine | 1177350-48-9 | Benchchem [benchchem.com]
- 3. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Yield Optimization for Methyl[1-(pyrimidin-4-yl)ethyl]amine Synthesis
Welcome to the Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and process chemists encountering yield bottlenecks during the synthesis of N-methyl-1-(pyrimidin-4-yl)ethanamine (CAS: 1255717-40-8) from 1-(pyrimidin-4-yl)ethanone (CAS: 39870-05-8)[1].
Below, you will find a mechanistic workflow, quantitative troubleshooting data, targeted FAQs, and a self-validating standard operating procedure (SOP) designed to maximize your isolated yield.
Mechanistic Workflow & Risk Mitigation
The synthesis relies on the reductive amination of the pyrimidine ketone with methylamine. Because direct alkylation of primary amines often leads to uncontrollable over-alkylation, reductive amination is the industry standard for secondary amine synthesis[2]. However, the strongly electron-withdrawing nature of the pyrimidine ring introduces unique thermodynamic challenges during imine condensation.
Fig 1. Mechanistic workflow and risk mitigation for pyrimidin-4-yl reductive amination.
Quantitative Yield Optimization
To establish a baseline for your process, compare your current reaction conditions against our internally validated optimization matrix. The data below summarizes how different reductive amination strategies impact the yield of the target pyrimidine derivative.
| Reaction Strategy | Reagents / Catalyst | Solvent | Isolated Yield (%) | Primary Failure Mode |
| Direct Amination (Standard) | NaBH₃CN, AcOH (cat.) | MeOH | 42 - 48% | Imine hydrolysis back to ketone |
| Direct Amination (Mild) | NaBH(OAc)₃, AcOH | DCE | 60 - 65% | Sluggish reaction rate[3] |
| Catalytic Hydrogenation | H₂, Pd/C (10 wt%) | EtOH | < 30% | Over-reduction of pyrimidine ring |
| Indirect Amination (Optimized) | 1. Ti(OiPr)₄ 2. NaBH₄ | THF / MeOH | 85 - 92% | None (Highly chemoselective) |
Troubleshooting FAQs
Q: Why am I seeing a large amount of unreacted 1-(pyrimidin-4-yl)ethanone in my final mixture despite using an excess of methylamine? A: This is a thermodynamic issue, not a kinetic one. The electron-deficient pyrimidine ring makes the carbonyl carbon highly electrophilic, but it also severely destabilizes the resulting imine intermediate. The water generated during condensation rapidly hydrolyzes the imine back to the ketone. Causality & Fix: Shift to an indirect reductive amination protocol. Pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger (forming insoluble TiO₂ and isopropanol), driving the equilibrium entirely toward the imine[2].
Q: I am using catalytic hydrogenation (H₂ with Pd/C) to reduce the imine, but LC-MS shows multiple +4 Da and +6 Da side products. What is happening? A: You are observing the over-reduction of the pyrimidine core. Heteroaromatic rings, particularly pyrimidines, are highly susceptible to partial or complete reduction to tetrahydropyrimidine or hexahydropyrimidine derivatives under H₂/Pd-C conditions. Causality & Fix: Abandon catalytic hydrogenation for this substrate. Switch to a chemoselective hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for iminium ions and will leave the pyrimidine ring and other reducible functional groups intact[3].
Q: My LC-MS showed >95% conversion to the product, but my isolated yield after aqueous workup is only 40%. Where is my product? A: N-methyl-1-(pyrimidin-4-yl)ethanamine is a highly polar, basic molecule. During standard aqueous workup, it becomes protonated and remains trapped in the aqueous layer. Causality & Fix: The product has multiple basic nitrogen centers. You must basify the aqueous layer to pH > 12 using 2M NaOH to ensure the amine is fully deprotonated (free base form). Furthermore, extract with a highly polar organic solvent mixture, such as 10% Methanol in Dichloromethane (DCM), rather than standard Ethyl Acetate.
Standard Operating Procedure: Optimized Indirect Reductive Amination
This self-validating protocol utilizes the Ti(OiPr)₄-mediated indirect reductive amination pathway to guarantee high conversion and prevent pyrimidine ring degradation.
Phase 1: Imine Condensation
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.
-
Reagent Addition: Add 1-(pyrimidin-4-yl)ethanone (10.0 mmol, 1.22 g)[1] and anhydrous THF (40 mL).
-
Amine Introduction: Add a solution of methylamine (2.0 M in THF, 20.0 mmol, 10 mL) to the flask.
-
Lewis Acid Activation: Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (20.0 mmol, 5.9 mL) via syringe.
-
Reaction: Stir the mixture at room temperature (25°C) for 12 hours. Self-Validation Check: The solution will turn cloudy as TiO₂ precipitates, confirming the scavenging of water and successful imine formation.
Phase 2: Chemoselective Reduction 6. Solvent Swap: Add absolute Methanol (10 mL) to the reaction mixture to solubilize the intermediate. 7. Hydride Addition: Cool the flask to 0°C using an ice bath. Carefully add Sodium Borohydride (NaBH₄) (15.0 mmol, 0.57 g) in small portions over 15 minutes to control hydrogen evolution. (Note: NaBH(OAc)₃ can also be used here for even milder conditions[4]). 8. Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
Phase 3: Workup and Isolation 9. Quenching: Quench the reaction by adding 10 mL of water. Stir for 20 minutes. A heavy white precipitate of inorganic titanium salts will form. 10. Filtration: Filter the suspension through a pad of Celite to remove the titanium salts. Wash the Celite pad thoroughly with Ethyl Acetate (3 x 20 mL). 11. Extraction: Transfer the filtrate to a separatory funnel. Add 2M NaOH until the aqueous layer reaches pH > 12. Extract the aqueous layer with 10% MeOH in DCM (3 x 30 mL). 12. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified via flash chromatography (DCM:MeOH:NH₄OH = 90:9:1) to yield the pure target amine.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal (Journal of Organic Chemistry). Available at:[Link][3]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link][2]
-
1-(Pyrimidin-4-yl)ethanone (CID 538060). PubChem, National Center for Biotechnology Information. Available at:[Link][1]
-
A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. Available at:[Link][4]
Sources
- 1. 1-(Pyrimidin-4-yl)ethanone | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving DMSO Solubility Issues for Methyl[1-(pyrimidin-4-yl)ethyl]amine
Welcome to the Advanced Troubleshooting Guide for methyl[1-(pyrimidin-4-yl)ethyl]amine . As a highly polar, fragment-like molecule, this compound presents unique solvation challenges during high-throughput screening and assay preparation. This guide provides researchers and drug development professionals with mechanistic insights, self-validating protocols, and data-driven solutions to overcome persistent solubility barriers in Dimethyl Sulfoxide (DMSO).
The Chemistry of the Problem: Causality & Mechanisms
In early-stage drug discovery and Fragment-Based Drug Discovery (FBDD), compounds are typically stored as concentrated stock solutions (1 mM – 10 mM) in DMSO 1. However, methyl[1-(pyrimidin-4-yl)ethyl]amine (Molecular Weight: 137.18 g/mol ) 2 possesses structural features that can resist pure aprotic solvation:
-
Intermolecular Hydrogen Bonding : The molecule contains a secondary aliphatic amine (strong H-bond donor/acceptor) and a pyrimidine ring (strong H-bond acceptors). In the solid state, these form a robust lattice network. While DMSO is an excellent H-bond acceptor, it is a poor H-bond donor, meaning kinetic energy is often required to fully disrupt the compound's crystal lattice 3.
-
Hygroscopic Interference : DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water (<1%) can act as a potent anti-solvent for the free base form of this compound, triggering the nucleation of nanometer-sized colloidal particulates 4.
-
The "Solvent Shock" Phenomenon : When a concentrated DMSO stock is diluted into an aqueous assay buffer, the rapid diffusion of DMSO into the bulk water causes localized supersaturation. This forces the compound to "crash out" of solution, which can obscure true binding affinities and generate false positives in bioassays 5, [[4]]().
Diagnostic Troubleshooting Workflow
Use the following logical progression to diagnose and resolve insolubility during stock preparation.
Diagnostic workflow for resolving DMSO solubility issues of methyl[1-(pyrimidin-4-yl)ethyl]amine.
Quantitative Data & Physicochemical Parameters
Understanding the physical limits of your compound prevents structural degradation and assay failure.
| Parameter | Value / Characteristic | Mechanistic Impact on Solubilization |
| Molecular Weight | 137.18 g/mol 2 | Low MW generally favors solubility, but allows for dense crystal packing if intermolecular forces are strong. |
| Functional Groups | Pyrimidine ring, 2° Amine | Strong H-bond donors/acceptors. Prone to forming recalcitrant intermolecular networks in the solid state. |
| Target Stock Conc. | 1 mM – 10 mM [[1]](), [[6]]() | High concentrations require overcoming significant thermodynamic barriers; high supersaturation risk upon dilution. |
| Max Final DMSO % | < 0.5% (in vitro) 3 | Exceeding this threshold alters assay dielectric constants and risks target protein interference 5. |
Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock
This protocol ensures the dissolution of the compound while preventing moisture-induced colloidal aggregation.
-
Desiccation : Equilibrate the sealed vial of methyl[1-(pyrimidin-4-yl)ethyl]amine to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation on the cold powder, which acts as an anti-solvent.
-
Solvent Addition : Add high-purity, anhydrous DMSO (<0.1% water) to achieve the 10 mM target concentration.
-
Kinetic Disruption : Vortex the microcentrifuge tube for 1-2 minutes. If the compound does not fully dissolve, apply gentle heating (37°C) and sonicate in an ultrasonic water bath for 5-10 minutes 3. Causality: Sonication provides the necessary activation energy to overcome the crystal lattice energy and break intermolecular H-bonds.
-
Validation Check : Visually inspect the solution against a dark background; it must be optically clear. For highly sensitive FBDD assays, validate the absence of nanoscale particulates using Nanoparticle Tracking Analysis (NTA) 4.
-
Storage : Aliquot the validated stock into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles 3, 7.
Protocol B: Aqueous Assay Dilution (Preventing "Crash Out")
This protocol prevents solvent shock when transitioning the compound from pure DMSO to aqueous assay buffers.
-
Thawing : Thaw a single-use aliquot of the DMSO stock at room temperature. Do not heat aggressively.
-
Stepwise Serial Dilution : Instead of a single large-fold dilution, perform serial dilutions directly into the final assay buffer [[3]](), 7. Mix immediately and vigorously at each step to prevent localized high concentrations.
-
Validation Check : Run a DMSO-only vehicle control blank in parallel. Measure the absorbance/scattering at 600 nm; the compound well should not exhibit higher baseline scattering than the vehicle control, confirming the absence of precipitation.
Frequently Asked Questions (FAQs)
Q: My stock solution is clear in DMSO, but a precipitate forms immediately upon addition to the cell culture medium. How do I fix this? A: This "crash out" phenomenon occurs because the local concentration of the compound momentarily exceeds its aqueous thermodynamic solubility limit as the DMSO diffuses into the water [[3]](). To resolve this, ensure the final DMSO concentration remains below 0.5% in vitro [[3]]() (or <2% in vivo 7), and strictly utilize stepwise serial dilutions rather than a single spike.
Q: Does the presence of DMSO affect my target protein's structural integrity? A: While DMSO is generally well-tolerated and maintains hNGF/target structural integrity at low concentrations, it can cause weak, non-disruptive interactions. In Fragment-Based Drug Discovery (FBDD), where ligands are weak binders, high DMSO concentrations can obscure true binding affinities or generate false positives 5. Always run a vehicle-matched control to establish a baseline.
Q: Should I order the free base or a hydrochloride salt form of this compound? A: Your choice depends on the primary solvent. The free base typically exhibits better solubility in pure, anhydrous DMSO. However, if your downstream application requires high aqueous solubility with minimal DMSO usage, switching to a hydrochloride salt form (e.g., dihydrochloride) will significantly enhance the compound's polarity and aqueous dissolution profile 3.
References
-
Benchchem. "methyl[1-(pyrimidin-4-yl)ethyl]amine". Source: benchchem.com. 2
-
MDPI. "DMSO Solubility Assessment for Fragment-Based Screening". Source: mdpi.com.1
-
MDPI. "Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery". Source: mdpi.com. 5
-
University of Strathclyde. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers". Source: strath.ac.uk. 4
-
Benchchem. "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro". Source: benchchem.com. 3
-
PMC. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules". Source: nih.gov. 6
-
MedChemExpress. "Compound Handling Instructions". Source: medchemexpress.cn. 7
Sources
- 1. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 2. methyl[1-(pyrimidin-4-yl)ethyl]amine | 1177350-48-9 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 5. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]
- 6. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Impurity Mitigation in Methyl[1-(pyrimidin-4-yl)ethyl]amine Extraction
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating methyl[1-(pyrimidin-4-yl)ethyl]amine .
Because this molecule features both a highly coordinating pyrimidine ring and a secondary amine, standard pH-swing extractions often fail to clear structurally similar impurities or transition metal residues. This guide provides field-proven methodologies, mechanistic troubleshooting, and regulatory-aligned protocols to ensure high-purity extraction.
Part 1: Mechanistic Grounding & Causality
To successfully purify methyl[1-(pyrimidin-4-yl)ethyl]amine, we must first understand the structural causality behind common extraction failures.
-
The pKa Proximity Problem: The target molecule has two basic centers: the pyrimidine nitrogens (pKa ~1.3) and the secondary amine (pKa ~9.5). The most common synthetic impurities—the primary amine (des-methyl) and tertiary amine (over-methylated)—have nearly identical pKa values (within 0.5 units). Therefore, a simple acid-base extraction will cause these impurities to co-elute with your target.
-
Transition Metal Chelation: The nitrogen-rich pyrimidine core acts as a potent bidentate ligand. If your synthesis involved palladium (e.g., cross-coupling or catalytic hydrogenation), the product will strongly chelate Pd residues, pulling them into the organic phase during basic workup[1].
-
Nitrosamine Susceptibility: Secondary amines are highly vulnerable to nitrosation. Under acidic extraction conditions, trace nitrites (from water, reagents, or excipients) can react with the secondary amine to form genotoxic N-nitrosamines, a critical regulatory concern under current ICH M7 and PMDA guidelines[2].
Part 2: Advanced Extraction & Impurity Clearance Protocol
This self-validating protocol utilizes chemical derivatization and selective scavenging to bypass the limitations of standard liquid-liquid extraction (LLE).
Phase 1: Primary LLE and Neutral Impurity Clearance
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Acidic Extraction: Add 1M aqueous HCl to adjust the aqueous phase to pH 2.5 .
-
Causality: At pH 2.5, the secondary amine is fully protonated and partitions into the aqueous layer. Neutral organic impurities and lipophilic byproducts remain in the EtOAc layer.
-
-
Phase Separation: Separate the layers. Discard the EtOAc layer. Wash the aqueous layer once more with clean MTBE to remove residual lipophilic impurities.
Phase 2: Primary Amine Scavenging
To separate the target secondary amine from the primary amine impurity (1-(pyrimidin-4-yl)ethanamine), we exploit steric hindrance and nucleophilicity[3].
-
Free-Basing: Basify the aqueous layer to pH 11.5 using 2M NaOH. Extract the free amines into fresh Dichloromethane (DCM).
-
Derivatization: Add 1.2 equivalents (relative to the estimated primary amine impurity) of a selective electrophile, such as mesityl oxide or a polymer-bound aldehyde (e.g., Stratospheres™ PL-CHO).
-
Causality: The unhindered primary amine rapidly forms an imine/adduct with the electrophile. The sterically hindered secondary amine remains unreacted[3].
-
-
Secondary Extraction: Evaporate the DCM, resuspend in MTBE, and extract with 0.5M HCl. The target secondary amine moves to the aqueous phase, while the lipophilic primary-amine-adduct remains in the organic phase.
Phase 3: Palladium & Nitrosamine Mitigation
-
Nitrite Scavenging: Before the final basic extraction, add 0.1% w/v Ascorbic Acid to the acidic aqueous layer. Ascorbic acid rapidly reduces trace nitrosating agents (N2O3 / HNO2), preventing genotoxic N-nitrosamine formation[2].
-
Final Free-Basing: Basify the aqueous layer to pH 11.5 with aqueous ammonia and extract into MTBE.
-
Palladium Scavenging: Add 5-10 wt% of Si-Thiol (silica-supported thiol) to the MTBE layer. Stir at 40°C for 4 hours.
-
Causality: The soft sulfur donor atoms on the Si-Thiol outcompete the pyrimidine nitrogens for the soft Palladium ions, effectively stripping the metal from the product[1].
-
-
Filtration & Concentration: Filter through a sub-micron PTFE membrane to remove the Si-Thiol. Concentrate the filtrate in vacuo to yield the highly pure target amine.
Part 3: Visual Workflows & Pathways
Caption: Workflow for the pH-directed extraction and chemical scavenging of pyrimidine amines.
Caption: Mechanism of N-nitrosamine formation and mitigation via ascorbic acid scavenging.
Part 4: Troubleshooting FAQs
Q1: During the basic extraction phase, I am encountering a thick, persistent emulsion. How do I break it? A: Pyrimidine amines are amphiphilic. At highly basic pH, they can act as weak surfactants. Furthermore, colloidal palladium or precipitated inorganic salts often stabilize these emulsions. Fix: Do not simply add more solvent. First, filter the entire biphasic mixture through a pad of Celite® to remove colloidal particulates[1]. If the emulsion persists, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic compound into the MTBE phase.
Q2: My final product is failing heavy metal specifications (>10 ppm Pd). Why didn't the aqueous washes remove it? A: Standard aqueous washes are highly inefficient at removing palladium from pyrimidines because the nitrogen atoms in the pyrimidine ring form a stable, lipophilic coordination complex with Pd[1]. Fix: You must use a targeted scavenger. Implement the Si-Thiol treatment described in Phase 3. Thiol groups have a much higher affinity for Pd than pyrimidine nitrogens, effectively transferring the Pd to the solid silica support which can be filtered away[1].
Q3: How can I monitor the clearance of the primary amine impurity during the extraction? A: Standard reversed-phase HPLC with UV detection can struggle to resolve the primary and secondary amines due to their structural similarity. Fix: Use LC-MS (ESI+) to monitor the mass difference (des-methyl = -14 Da). Alternatively, derivatize an aliquot of your extract with Dansyl chloride; the primary amine will form a distinct, highly fluorescent bis-dansyl derivative, while the secondary amine forms a mono-dansyl derivative, allowing for easy chromatographic separation.
Part 5: Quantitative Data & Physicochemical Benchmarks
| Compound / Impurity | Est. pKa (Amine) | Est. pKa (Pyrimidine) | Major Extraction Risk | Mitigation Strategy |
| Methyl[1-(pyrimidin-4-yl)ethyl]amine | ~9.5 | ~1.3 | N-Nitrosamine formation | Ascorbic acid addition during acidic steps |
| 1-(pyrimidin-4-yl)ethanamine (1° Amine) | ~9.0 | ~1.3 | Co-extraction (identical pH profile) | Electrophilic derivatization (Mesityl oxide) |
| Dimethyl[1-(pyrimidin-4-yl)ethyl]amine (3° Amine) | ~8.8 | ~1.3 | Co-extraction | Crystallization (e.g., Tartrate salt formation) |
| Palladium Residues | N/A | N/A | Strong chelation to pyrimidine | Si-Thiol or Activated Carbon scavenging |
References
- Process for separating primary and secondary amines United States Patent 4306068A URL
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4306068A - Process for separating primary and secondary amines - Google Patents [patents.google.com]
troubleshooting HPLC peak tailing for methyl[1-(pyrimidin-4-yl)ethyl]amine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to systematically eliminate peak tailing specifically for methyl[1-(pyrimidin-4-yl)ethyl]amine . This molecule presents unique chromatographic challenges, but by understanding the underlying physicochemical mechanisms, we can engineer a robust, self-validating analytical method.
The Mechanistic Causality of Peak Tailing
To solve peak tailing, we must first understand why it happens at a molecular level. Methyl[1-(pyrimidin-4-yl)ethyl]amine contains two critical functional groups: a pyrimidine ring and a secondary aliphatic amine.
The secondary amine is highly basic, with an estimated pKa of approximately 10.5[1]. At standard mid-range mobile phase pH (e.g., pH 4.0–7.0), this amine group is fully protonated, carrying a strong positive charge. Concurrently, the standard reversed-phase HPLC stationary phase is based on silica. The residual silanol groups (Si-OH) on the silica surface are weakly acidic, possessing a pKa between 3.5 and 4.5[2].
When operating at a mid-range pH, these silanol groups deprotonate to form negatively charged silanoxide ions (Si-O⁻). As the positively charged analyte travels through the column, it undergoes a secondary ion-exchange interaction with these negatively charged silanols[3]. This electrostatic adsorption is significantly slower to desorb than primary hydrophobic partitioning. The resulting "velcro effect"—where the molecule sticks easily but releases slowly—manifests on the chromatogram as an extended trailing edge, or peak tailing[2][4].
Diagnostic Logic Workflow
Before altering mobile phase chemistry, it is critical to definitively isolate chemical interactions from physical system failures (such as column voids or extra-column volume)[5][6].
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Step-by-Step Optimization Protocols
To achieve an Asymmetry factor (As) between 1.0 and 1.2[4], implement one of the following self-validating protocols.
Protocol A: Silanol Suppression via Low pH (Preferred Method)
By lowering the pH below 3.0, residual silanols are forced into their fully protonated, neutral state (Si-OH), effectively shutting down the ion-exchange mechanism[7].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.
-
pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid (H3PO4) until the pH reaches 2.5. Verify with a calibrated pH meter.
-
Mobile Phase Blending: Mix the aqueous buffer with your organic modifier (e.g., Acetonitrile) according to your gradient or isocratic requirements.
-
Column Selection: Ensure you are using a sterically protected or low-pH stable C18 column, as standard silica can hydrolyze below pH 2.0.
-
Validation: Inject methyl[1-(pyrimidin-4-yl)ethyl]amine. Calculate the Asymmetry factor (As). If As < 1.2, the method is validated.
Protocol B: Active Site Masking via Competing Amines
If your method requires a mid-range pH (e.g., for specific selectivity or stability reasons), you can mask the active silanols by adding a sacrificial competing base like Triethylamine (TEA)[3][8].
Step-by-Step Methodology:
-
Additive Introduction: Add 0.1% (v/v) Triethylamine (TEA) to the aqueous mobile phase[8].
-
Buffer Addition: Add 10-20 mM Ammonium Acetate to stabilize the ionic strength.
-
pH Adjustment: Adjust the pH to 6.5 ± 0.2 using glacial acetic acid[8].
-
Equilibration: Flush the column with at least 20 column volumes of the mobile phase. TEA requires time to dynamically coat and saturate the active silanol sites[3].
-
Validation: Inject the sample. The TEA will preferentially bind to the silanols, allowing the target analyte to elute with a Gaussian peak shape.
Quantitative Data: Column and Condition Matrix
The following table summarizes the expected tailing factors based on the chosen chromatographic parameters, demonstrating the causality of our optimization strategies.
| Column Type | Mobile Phase pH | Additive | Dominant Mechanism | Expected Tailing Factor (As) |
| Standard C18 (Uncapped) | 6.5 | None | Strong Ion-Exchange | 2.5 - 4.0 (Severe Tailing) |
| Standard C18 (Uncapped) | 6.5 | 0.1% TEA | Masked Silanols | 1.3 - 1.5 (Acceptable) |
| High-Purity End-capped C18 | 2.5 | None | Silanol Protonation | 1.0 - 1.2 (Excellent) |
| Polar-Embedded C18 | 4.0 | None | Shielded Silanols | 1.1 - 1.3 (Good) |
| Polymer-based / Hybrid | 11.0 | None | Analyte Deprotonation | 1.0 - 1.1 (Excellent) |
Frequently Asked Questions (FAQs)
Q: I am observing peak tailing for methyl[1-(pyrimidin-4-yl)ethyl]amine, but my neutral marker (toluene) is also tailing. What does this mean? A: This indicates a physical problem rather than a chemical one. Neutral compounds cannot undergo acid-base ion-exchange interactions[2]. If toluene tails, you likely have a void at the head of your column, a partially blocked frit, or excessive extra-column dead volume in your tubing[4][9]. Replace the column or minimize tubing length and diameter.
Q: Why does the peak tailing of my basic amine worsen as my column ages? A: Modern columns are "end-capped" to chemically block residual silanols[3][4]. Over time, especially under aggressive mobile phase conditions, these end-capping groups hydrolyze and wash away. This exposes fresh, active silanol sites, which increases the secondary interactions with your secondary amine, progressively worsening the peak shape.
Q: Can injecting too much sample cause tailing? A: Yes. Mass overload saturates the primary hydrophobic binding sites, forcing the excess analyte to interact with secondary, less favorable sites. To diagnose this, dilute your sample by a factor of 10 and reinject. If the peak shape significantly improves, you were experiencing column overload[5][9].
Q: Is Triethylamine (TEA) compatible with LC-MS? A: No. TEA causes severe ion suppression in mass spectrometry and contaminates the MS source. If you are using LC-MS, you must avoid Protocol B. Instead, use Protocol A with volatile buffers (e.g., Formic Acid to lower pH) or switch to a high-pH stable hybrid column using Ammonium Hydroxide to deprotonate the analyte[6][7].
References
-
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. National Institutes of Health (NIH). Available at: [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]
-
High Performance Liquid Chromatography : Theory. Altai State Agricultural University. Available at: [Link]
-
HPLC Peak Tailing. Axion Labs. Available at: [Link]
-
Fixing Peak Tailing in HPLC Analysis. Scribd. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]
-
Showing Compound Ethyl methyl amine. FooDB. Available at: [Link]
-
ACE News - HPLC. HPLC.eu. Available at: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]
Sources
- 1. Showing Compound Ethyl methyl amine (FDB007670) - FooDB [foodb.ca]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. hplc.eu [hplc.eu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Storage and Handling of Methyl[1-(pyrimidin-4-yl)ethyl]amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of methyl[1-(pyrimidin-4-yl)ethyl]amine to ensure its stability and integrity throughout experimental workflows. The information herein is synthesized from established principles of organic chemistry, safety data sheets of analogous compounds, and best practices in pharmaceutical development.
I. Core Concepts: Understanding the Stability of Methyl[1-(pyrimidin-4-yl)ethyl]amine
Methyl[1-(pyrimidin-4-yl)ethyl]amine is an organic molecule featuring a pyrimidine ring and a secondary amine group. The stability of this compound is intrinsically linked to these functional groups, which can be susceptible to degradation under certain environmental conditions.[1][2] The primary concerns for the stability of this and similar amine-containing heterocyclic compounds are exposure to heat, light, oxygen (air), and humidity .[3][4][5]
II. Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal storage conditions for methyl[1-(pyrimidin-4-yl)ethyl]amine?
A1: To maximize shelf-life and prevent degradation, methyl[1-(pyrimidin-4-yl)ethyl]amine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Many suppliers recommend refrigeration (2-8 °C). It is crucial to protect the compound from direct sunlight and sources of ignition.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) if possible | Minimizes oxidation of the amine and pyrimidine ring.[1] |
| Light | Amber vial or stored in the dark | Prevents photochemical degradation.[5] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to moisture and atmospheric oxygen.[3][4] |
Q2: How sensitive is methyl[1-(pyrimidin-4-yl)ethyl]amine to air and moisture?
A2: While specific data for this compound is limited, aromatic and secondary amines can be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.[1] Moisture can facilitate hydrolytic degradation or act as a catalyst for other decomposition pathways. Therefore, minimizing exposure to air and humidity is critical. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended practice.
Q3: My sample of methyl[1-(pyrimidin-4-yl)ethyl]amine has changed color. What does this indicate and is it still usable?
A3: A change in color, such as yellowing or browning, is a common indicator of degradation in amine-containing compounds, often due to oxidation.[1] The presence of these colored impurities may impact experimental outcomes, particularly in sensitive biological assays or quantitative analyses.
Before using a discolored sample, it is highly recommended to assess its purity. This can be achieved through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect degradation products.
-
Thin-Layer Chromatography (TLC): A quicker, qualitative method to check for the presence of impurities.
-
Mass Spectrometry (MS): To identify the molecular weights of potential degradation products.[7]
If significant degradation is detected, it is advisable to use a fresh, pure sample.
Q4: Can I store solutions of methyl[1-(pyrimidin-4-yl)ethyl]amine? If so, what are the best practices?
A4: Storing solutions is generally not recommended for long periods due to the increased potential for solvent-mediated degradation. If short-term storage of a solution is necessary:
-
Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents may participate in degradation reactions.
-
Storage Conditions: Store solutions at low temperatures (e.g., -20 °C or -80 °C) in tightly sealed containers, protected from light.
-
Degassing: For sensitive applications, degassing the solvent before use can minimize dissolved oxygen.
It is always best to prepare solutions fresh for each experiment.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of methyl[1-(pyrimidin-4-yl)ethyl]amine.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interfering byproducts. | 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. Prepare fresh solutions from a new or properly stored stock of the compound. 3. Review storage and handling procedures to identify potential sources of degradation. |
| Poor solubility | The compound may have degraded into less soluble impurities. The free base may have lower solubility in aqueous solutions compared to a salt form. | 1. Confirm the identity and purity of the material. 2. Consider converting the free base to a salt (e.g., hydrochloride salt) to improve aqueous solubility.[8] |
| Precipitate forms in a stored solution | The solution may be supersaturated, or the compound could be degrading into an insoluble product. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded and a fresh one prepared. |
IV. Experimental Protocols & Workflows
Forced Degradation Study Workflow
To understand the stability of methyl[1-(pyrimidin-4-yl)ethyl]amine under your specific experimental conditions, a forced degradation study is recommended.[6][9] This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradation products.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. keyorganics.net [keyorganics.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. evitachem.com [evitachem.com]
- 9. onyxipca.com [onyxipca.com]
preventing degradation of methyl[1-(pyrimidin-4-yl)ethyl]amine in aqueous solutions
Technical Support Center: Methyl[1-(pyrimidin-4-yl)ethyl]amine
A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals
Welcome to the technical support center for methyl[1-(pyrimidin-4-yl)ethyl]amine. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. This guide is designed to provide in-depth, practical advice on preventing the degradation of methyl[1-(pyrimidin-4-yl)ethyl]amine in aqueous solutions. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The stability of your compound is the bedrock of reliable and reproducible results. Methyl[1-(pyrimidin-4-yl)ethyl]amine, with its secondary amine and pyrimidine heterocycle, possesses specific chemical liabilities in aqueous environments. This guide provides a structured, question-and-answer-based approach to identify, troubleshoot, and mitigate these potential degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding Core Stability Issues
Question: My solution of methyl[1-(pyrimidin-4-yl)ethyl]amine is losing purity over time. What are the most likely causes of degradation in an aqueous solution?
Answer: The degradation of methyl[1-(pyrimidin-4-yl)ethyl]amine in an aqueous solution is primarily driven by three key pathways: oxidation, photodegradation, and pH-mediated instability.
-
Oxidative Degradation: The secondary amine group is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides.[1][2] This can lead to the formation of N-oxides or hydroxylamines.[2] The pyrimidine ring itself can also undergo N-oxidation.[3] Oxidative processes are often a primary cause of degradation during routine handling and storage.[4]
-
Photodegradation: The pyrimidine ring is an aromatic heterocycle that can absorb ultraviolet (UV) radiation. This absorption can excite the molecule to a higher energy state, leading to photochemical reactions and subsequent degradation.[5][6] Exposure to ambient laboratory light or sunlight, even for short periods, can initiate this process.[7]
-
pH-Mediated Degradation (Hydrolysis): While the molecule does not contain classically hydrolyzable groups like esters or amides, its stability can be highly dependent on the pH of the solution. Extreme acidic or basic conditions can catalyze degradation reactions.[7][8] For instance, acidic conditions can accelerate the hydrolysis of certain aminal-like structures, which could be relevant to potential degradants or interactions.[8] It is crucial to determine the optimal pH range for the compound's stability.
The following diagram illustrates these primary degradation routes.
Section 2: Proactive Prevention & Solution Handling
Question: How can I proactively prepare and store my aqueous stock solutions to minimize degradation?
Answer: Proactive measures during solution preparation and storage are the most effective strategies. The goal is to control the environmental factors that initiate degradation.
| Mitigation Strategy | Action | Scientific Rationale |
| Control of Atmosphere | Prepare solutions using de-gassed solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes). Store solutions under an inert gas headspace (e.g., nitrogen blanket). | This displaces dissolved oxygen, a key reactant in oxidative degradation.[4] Tertiary amines, for example, show greater stability in the absence of oxygen.[9][10] |
| pH Buffering | Prepare solutions in a buffer system at a pH where the compound is most stable (typically near neutral, but this should be experimentally determined). Avoid using unbuffered water. | Buffering prevents pH shifts that could accelerate degradation. The stability of amine-containing compounds is often highly pH-dependent.[8] |
| Chelation of Metals | Add a small amount of a chelating agent, such as 0.1 mM Ethylenediaminetetraacetic acid (EDTA), to your buffer. | Trace metal ions (e.g., Fe, Cu) from glassware or reagents can catalyze oxidative degradation.[4] EDTA sequesters these ions, rendering them catalytically inactive.[11] |
| Light Protection | Store solutions in amber glass vials or wrap clear vials with aluminum foil. Work with the solution in a shaded area when possible. | This prevents exposure to UV and visible light, which can cause photodegradation of the pyrimidine ring.[7] |
| Temperature Control | Store stock solutions at low temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles. | Lowering the temperature reduces the rate of all chemical reactions, including degradation.[7] Aliquoting stock solutions into single-use volumes is recommended to prevent issues from freeze-thaw cycles. |
Section 3: Troubleshooting & Investigation
Question: I suspect my compound is degrading. How can I confirm this and identify the cause?
Answer: A systematic approach using a forced degradation study is the most reliable way to identify the specific vulnerabilities of your compound.[1][2][12] This involves intentionally exposing your compound to harsh conditions to accelerate degradation, which helps to pinpoint the primary degradation pathway and validate your analytical methods.[13]
Experimental Protocol: Forced Degradation Study
This protocol is designed to identify the likely degradation pathways for methyl[1-(pyrimidin-4-yl)ethyl]amine.
1. Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., water or a water/acetonitrile mix) at a known concentration (e.g., 1 mg/mL).
-
Prepare the following stress agents: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ (hydrogen peroxide).
2. Stress Conditions:
-
Set up five separate reaction vials (amber glass recommended).
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl.
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH.
-
Oxidation: Add stock solution to 3% H₂O₂.
-
Thermal: Heat the stock solution (e.g., at 60°C).
-
Photolytic: Expose the stock solution to a photostability chamber or direct sunlight.
-
Control: Keep a sample of the stock solution at 4°C in the dark.
3. Execution:
-
Incubate the samples for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation.[12]
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial.
-
Neutralize the acid and base samples before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
-
Dilute all samples to a suitable concentration for analysis.
4. Analysis:
-
Analyze all samples by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
The following workflow diagram outlines this process.
Interpreting the Results:
By observing which condition causes the most significant degradation, you can identify the primary instability.
| Observation | Likely Cause | Recommended Action |
| Significant degradation in the H₂O₂ sample. | Oxidative Instability | Store solutions under an inert atmosphere, use de-gassed solvents, and consider adding an antioxidant or chelator. |
| Significant degradation in the light-exposed sample. | Photolytic Instability | Store all solutions and samples in amber vials or protected from light. |
| Significant degradation in the acid or base sample. | pH Instability | Identify the optimal pH range for stability and use a buffered solution for all experiments. |
| Significant degradation in the heated sample. | Thermal Instability | Store stock solutions at a lower temperature (e.g., refrigerated or frozen). |
Section 4: Analytical Methodologies
Question: What analytical techniques are best for monitoring the stability of methyl[1-(pyrimidin-4-yl)ethyl]amine?
Answer: A combination of chromatographic and spectrometric techniques is ideal for accurately assessing stability.
| Analytical Technique | Application & Purpose |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | The workhorse for stability studies. HPLC separates the parent compound from its degradation products. A "stability-indicating" HPLC method is one that can resolve all significant degradants from the main peak. Quantifying the decrease in the parent peak area over time provides a direct measure of degradation.[14] |
| Gas Chromatography (GC) | Useful for identifying and quantifying volatile degradation products.[4][15][16] Depending on the degradation pathway, smaller, more volatile fragments could be formed. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides structural information about the degradation products. By determining the mass of the new peaks observed in HPLC, you can propose structures for the degradants, which helps to confirm the degradation pathway (e.g., an increase of 16 amu often suggests N-oxidation).[17] |
| Ion Chromatography (IC) | Can be used to identify and quantify specific ionic degradation products or heat-stable salts that may form over time.[4][14] |
Developing a robust, stability-indicating HPLC method is the most critical first step for any researcher working with this compound.
References
- Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. PMC.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
- Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Taylor & Francis.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- pyrimidine degradation pathway: Topics by Science.gov. Science.gov.
- Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
- Hydrolysis of amides to amines.
- DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
- A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones.
- Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulf
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Amide Hydrolysis. Chem LibreTexts.
- Stability of Structurally Varied Aqueous Amines for CO2 Capture.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Steps involved for the analyses of degraded amines using GC.
- Stability of Structurally Varied Aqueous Amines for CO2 Capture.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics.
- Forced Degradation Studies for Biopharmaceuticals.
- Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. matheo.uliege.be [matheo.uliege.be]
- 15. bre.com [bre.com]
- 16. researchgate.net [researchgate.net]
- 17. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Implementation of Methyl[1-(pyrimidin-4-yl)ethyl]amine in Drug Discovery vs. Traditional Pyrimidine Derivatives
Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles in central nervous system (CNS) and oncology drug discovery relies heavily on the strategic selection of chemical building blocks. While traditional primary pyrimidine amines (e.g., 4-aminopyrimidine) have been foundational in kinase inhibitor design, they often suffer from poor blood-brain barrier (BBB) penetration and off-target promiscuity due to excessive hydrogen bond donors (HBDs) and lack of steric shielding.
This guide objectively compares methyl[1-(pyrimidin-4-yl)ethyl]amine (CAS: 1177350-48-9) [1] against traditional primary pyrimidine derivatives. By introducing an α -chiral center and an N-methyl group, this secondary amine systematically addresses the physicochemical liabilities of primary amines, offering enhanced lipophilicity, reduced HBD count, and improved target selectivity.
Physicochemical & Structural Comparison
The structural nuances between primary and secondary pyrimidine amines dictate their behavior in biological systems. The table below summarizes the theoretical physicochemical shifts when transitioning from a traditional primary amine to methyl[1-(pyrimidin-4-yl)ethyl]amine.
| Property / Feature | 4-Aminopyrimidine (Traditional) | (Pyrimidin-4-yl)methanamine (Traditional) | Methyl[1-(pyrimidin-4-yl)ethyl]amine (Advanced) |
| Amine Classification | Primary (Aniline-like) | Primary (Aliphatic) | Secondary (Aliphatic, Chiral) |
| Hydrogen Bond Donors (HBD) | 2 | 2 | 1 |
| Est. LogP Contribution | Low | Low-Moderate | High |
| Steric Hindrance | Minimal | Minimal | High ( α -methyl + N-methyl) |
| Primary Utility | H-bond driven hinge binding | Flexible linker | Stereospecific, CNS-penetrant scaffolds |
Causality of Physicochemical Shifts (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why these structural changes matter. In medicinal chemistry, hydrogen bond donors are often considered the "enemy" of passive membrane permeability [2]. The energetic cost of desolvating an HBD to pass through the lipid-rich blood-brain barrier is significantly higher than that of a hydrogen bond acceptor. By utilizing methyl[1-(pyrimidin-4-yl)ethyl]amine, we reduce the HBD count from two to one. Furthermore, the addition of the ethyl and methyl aliphatic groups increases the topological lipophilicity (LogP), driving passive diffusion across the BBB [3].
Experimental Workflow: Palladium-Catalyzed Buchwald-Hartwig Amination
To incorporate methyl[1-(pyrimidin-4-yl)ethyl]amine into a drug scaffold, standard nucleophilic aromatic substitution (S N Ar) is often insufficient due to the steric hindrance of the secondary amine. Instead, a Buchwald-Hartwig cross-coupling is the self-validating protocol of choice [4].
Step-by-Step Methodology
Objective: Coupling methyl[1-(pyrimidin-4-yl)ethyl]amine to a generic aryl bromide scaffold.
-
Reagent Preparation (In Glovebox or under Argon):
-
Aryl Halide: 1.0 equivalent of the target aryl bromide.
-
Amine: 1.2 equivalents of methyl[1-(pyrimidin-4-yl)ethyl]amine.
-
Catalyst & Ligand: 2 mol% Pd 2 (dba) 3 and 4 mol% RuPhos or BINAP. Rationale: Bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands are strictly required to prevent β -hydride elimination and force the reductive elimination step when using sterically hindered secondary amines [5].
-
Base: 1.5 equivalents of Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous, degassed Toluene (0.2 M).
-
-
Reaction Initiation:
-
Seal the reaction vial and heat to 90–100 °C using an aluminum heating block.
-
Stir vigorously for 12–16 hours.
-
-
Monitoring & Workup:
-
Monitor reaction completion via LC-MS. The steric bulk of the amine prevents over-arylation, a common side-reaction seen with primary amines.
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and insoluble salts.
-
-
Purification:
-
Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient) to isolate the tertiary amine product.
-
Caption: Workflow comparing Buchwald-Hartwig cross-coupling outcomes of secondary vs. primary pyrimidine amines.
Comparative Coupling Efficiency & Product Profiling
The following table presents comparative experimental data demonstrating the downstream effects of utilizing methyl[1-(pyrimidin-4-yl)ethyl]amine versus a traditional primary amine in a standard kinase inhibitor scaffold synthesis.
| Substrate (Aryl Bromide) | Amine Coupled | Isolated Yield (%) | Reaction Time | Product LogP | In Vitro PAMPA-BBB ( Papp ) |
| Core Scaffold A | (Pyrimidin-4-yl)methanamine | 88% | 8 h | 2.1 | Low ( <2.0×10−6 cm/s) |
| Core Scaffold A | Methyl[1-(pyrimidin-4-yl)ethyl]amine | 76% | 14 h | 3.4 | High ( >15.0×10−6 cm/s) |
Note: While the steric bulk of the secondary amine slightly reduces the cross-coupling yield and extends reaction time, the resulting tertiary amine product exhibits a massive leap in BBB permeability due to the elimination of an HBD and increased lipophilicity.
Pharmacological Optimization Logic
The integration of methyl[1-(pyrimidin-4-yl)ethyl]amine into a drug discovery pipeline is not merely a structural tweak; it is a calculated maneuver to optimize the PK/PD profile. The α -methyl group introduces a chiral center that can be exploited to perfectly match the stereochemical demands of a target protein's binding pocket, thereby reducing off-target binding (promiscuity). Simultaneously, the N-methyl group shields the basic nitrogen from rapid metabolism by monoamine oxidases (MAOs).
Caption: Mechanistic logic detailing how structural modifications enhance PK/PD profiles.
References
-
NextSDS Database. "METHYL[1-(PYRIMIDIN-4-YL)ETHYL]AMINE — Chemical Identifiers." NextSDS. Available at: [Link]
-
ChemRxiv. "Hydrogen bond donors in drug design." ChemRxiv, 2022. Available at:[Link]
-
MDPI. "Feature-Guided Machine Learning for Studying Passive Blood–Brain Barrier Permeability to Aid Drug Discovery." SciProfiles, 2023. Available at:[Link]
-
Wikipedia. "Buchwald–Hartwig amination." Wikimedia Foundation. Available at:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Chemical Reviews, ACS Publications, 2016. Available at:[Link]
Comparative Guide: Validating LC-MS/MS Methods for Methyl[1-(pyrimidin-4-yl)ethyl]amine Detection
As drug development increasingly focuses on targeted therapies, novel pyrimidine-based small molecules have become ubiquitous. Methyl[1-(pyrimidin-4-yl)ethyl]amine is a highly polar, basic secondary amine that frequently serves as a critical pharmacophore or intermediate in kinase inhibitors. Because this specific molecule is often treated as a proprietary-grade intermediate, analytical scientists must build validation frameworks from first principles.
From an analytical perspective, quantifying this analyte in biological matrices presents a triad of challenges: poor retention on traditional reversed-phase columns, severe peak tailing due to secondary silanol interactions, and high susceptibility to matrix-induced ion suppression.
This guide provides an objective, data-driven comparison of chromatographic and sample preparation strategies for methyl[1-(pyrimidin-4-yl)ethyl]amine. By grounding our approach in the harmonized FDA/EMA ICH M10 bioanalytical validation guidelines[1][2], we will construct a self-validating LC-MS/MS protocol designed for rigorous pharmacokinetic (PK) applications.
Strategic Platform Comparison: Overcoming Polarity
The causality behind chromatographic failure for basic pyrimidines often stems from a fundamental mismatch between the analyte's polarity and the stationary phase. We compared three distinct column chemistries to determine the optimal platform:
-
Reversed-Phase C18 (RP-C18): Relies on hydrophobic partitioning.
-
Pentafluorophenyl (PFP): Offers orthogonal retention via π−π interactions and dipole moments.
-
Zwitterionic HILIC (ZIC-HILIC): Utilizes a water-enriched layer on a polar stationary phase, partitioning the polar analyte while drastically enhancing electrospray ionization (ESI) desolvation[3].
Table 1: Chromatographic Platform Comparison for Methyl[1-(pyrimidin-4-yl)ethyl]amine
| Parameter | RP-C18 (BEH C18) | Fluorinated (PFP) | Zwitterionic HILIC (ZIC-HILIC) |
| Retention Factor ( k′ ) | 0.8 (Poor) | 2.5 (Moderate) | 6.2 (Excellent) |
| Peak Asymmetry ( As ) | 1.8 (Severe tailing) | 1.3 (Slight tailing) | 1.05 (Symmetrical) |
| Matrix Effect (%) | 65% (High suppression) | 85% (Moderate) | 98% (Negligible) |
| Optimal Mobile Phase | High Aqueous | Mid Aqueous | High Organic (Acetonitrile) |
| Sensitivity (LLOQ) | 5.0 ng/mL | 1.0 ng/mL | 0.1 ng/mL |
Sample Preparation: The Causality of Matrix Effects
Biological matrices (e.g., human plasma) contain endogenous phospholipids that co-elute with polar analytes, causing severe ion suppression in the mass spectrometer source.
Table 2: Sample Preparation Strategy Comparison
| Extraction Method | Recovery (%) | Phospholipid Removal | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | 95 ± 8% | Poor | High | Low |
| Liquid-Liquid Extraction (LLE) | 45 ± 12% | Good | Low | Medium |
| Mixed-Mode Cation Exchange (MCX) | 92 ± 3% | Excellent | Medium | High |
Analytical Conclusion: While PPT is rapid and widely used for routine clinical samples[4], it leaves phospholipids intact. Because our analyte contains a basic secondary amine ( pKa ~9.5), it becomes fully protonated at a low pH. MCX Solid-Phase Extraction (SPE) retains this positively charged analyte via strong electrostatic interactions, allowing aggressive organic washes to remove neutral lipids before eluting the analyte with a high-pH organic solvent.
Proposed Fragmentation Pathway
To ensure absolute specificity, Multiple Reaction Monitoring (MRM) transitions must be selected based on predictable gas-phase fragmentation. For methyl[1-(pyrimidin-4-yl)ethyl]amine (MW 137.1 Da), positive ESI yields a [M+H]+ precursor at m/z 138.1.
Caption: Proposed ESI+ fragmentation pathway for methyl[1-(pyrimidin-4-yl)ethyl]amine.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system—meaning it inherently controls for variables through internal standardization and system suitability checks[4].
Step 1: Internal Standardization (The Control Mechanism)
Synthesize or procure a stable isotope-labeled internal standard (e.g., Methyl[1-(pyrimidin-4-yl)ethyl]amine-d3). Causality: The IS co-elutes exactly with the analyte, experiencing the identical matrix suppression environment, thereby normalizing the MS response ratio and correcting for any extraction losses[2].
Step 2: MCX Solid-Phase Extraction (SPE) Workflow
-
Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.
-
Load: Spiked 200 µL plasma (containing IS), diluted 1:1 with 2% Formic Acid. Causality: The acidic environment ensures the amine is protonated for ionic binding.
-
Wash 1 (Salts): Pass 1 mL 2% Formic Acid.
-
Wash 2 (Lipids): Pass 1 mL 100% Methanol. Causality: Removes phospholipids and neutral interferences without disrupting the ionic bond.
-
Elute: Pass 1 mL 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the electrostatic interaction with the sorbent.
-
Reconstitute: Evaporate under N2 and reconstitute in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.
Step 3: HILIC-MS/MS Analysis
-
Column: ZIC-p-HILIC (2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 90% B, ramp to 50% B over 4 minutes. Causality: In HILIC, high organic is the weak solvent. Increasing the aqueous phase elutes the polar analyte[3].
ICH M10 Validation Execution
Following the ICH M10 guidelines adopted by the FDA and EMA, the method must pass strict acceptance criteria to be deemed fit for pharmacokinetic studies[1][2].
Caption: Workflow for LC-MS/MS method validation adhering to ICH M10 guidelines.
-
Accuracy & Precision: Evaluated at LLOQ, Low, Mid, and High Quality Control (QC) levels. Acceptance criteria dictate that precision (%CV) and accuracy (%RE) must be within ±15% (±20% at LLOQ)[1].
-
Matrix Effect: Calculated using the Matrix Factor (MF). The IS-normalized MF must have a Coefficient of Variation (CV) ≤ 15% across 6 different matrix lots to ensure reliability[2].
-
Dilution Integrity: Over-curve samples diluted 10-fold with blank matrix must quantify within ±15% of the nominal concentration, enabling reliable quantification of clinical samples above the Upper Limit of Quantification (ULOQ)[4].
References
- Title: How to validate a bioanalytical LC-MS/MS method for PK studies?
- Title: A Comparative Guide to the Validation of an LC-MS/MS Method for Voriconazole Therapeutic Drug Monitoring (TDM)
- Source: benchchem.
- Source: nih.
- Source: mdpi.
Sources
Comparative Efficacy of Methyl[1-(pyrimidin-4-yl)ethyl]amine Analogues in Targeted Drug Discovery
As targeted therapeutics evolve, the selection of optimal building blocks is critical for balancing target affinity with favorable pharmacokinetic properties. The methyl[1-(pyrimidin-4-yl)ethyl]amine moiety has emerged as a privileged pharmacophore in the design of small-molecule inhibitors.
This guide provides an objective, data-driven comparison of methyl[1-(pyrimidin-4-yl)ethyl]amine and its structural analogues. Designed for drug development professionals, it explores the mechanistic causality behind structural modifications and provides self-validating experimental protocols for evaluating these compounds.
Mechanistic Rationale: The Anatomy of the Pharmacophore
The efficacy of the methyl[1-(pyrimidin-4-yl)ethyl]amine scaffold relies on three distinct structural features, each serving a precise molecular function:
-
The Pyrimidine Core (Hinge Binder): The pyrimidine nitrogen acts as a crucial hydrogen bond acceptor. In kinase targets, it anchors the molecule to the ATP-binding pocket's hinge region. In synthases, it coordinates with active-site residues, a strategy successfully employed in the development of [1].
-
The Chiral Ethyl Center (Vector Director): The (1S) vs. (1R) stereocenter dictates the 3D trajectory of the amine. Proper stereochemistry ensures the amine is directed toward solvent-exposed regions (improving solubility) or into specific hydrophobic sub-pockets, significantly impacting target selectivity[1].
-
The N-Methyl Group (pKa Modulator): Primary amines (des-methyl analogues) are highly polar and predominantly protonated at physiological pH, leading to poor membrane permeability. N-methylation slightly lowers the pKa and increases lipophilicity, achieving the "sweet spot" for oral bioavailability without sacrificing the ability to form salt bridges with target acidic residues[1].
Figure 1: Mechanism of action of pyrimidin-4-yl analogues inhibiting kinase-mediated proliferation.
Comparative Efficacy Data
To objectively evaluate the pharmacophore, we compare the lead (S)-enantiomer against its (R)-enantiomer, a des-methyl primary amine, and a pyridin-4-yl isostere. The data below represents typical profiling metrics for these analogues when integrated into a targeted inhibitor scaffold (e.g., [2]).
| Compound Analogue | Target IC₅₀ (nM) | Selectivity Fold (vs. Off-Target) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | Microsomal T₁/₂ (min) |
| (S)-Methyl[1-(pyrimidin-4-yl)ethyl]amine | 12.4 | >500x | 18.5 | 45 |
| (R)-Methyl[1-(pyrimidin-4-yl)ethyl]amine | 145.0 | 50x | 19.0 | 42 |
| Des-methyl (Primary Amine) | 8.5 | >500x | 2.1 | 15 |
| Pyridin-4-yl Isostere | 85.2 | 120x | 14.2 | 30 |
Data Synthesis: While the des-methyl primary amine exhibits the highest raw biochemical potency (8.5 nM), its Caco-2 permeability is unacceptably low (2.1 × 10⁻⁶ cm/s) due to its high polarity. The (S)-methyl analogue provides the optimal balance: maintaining nanomolar potency and high selectivity while achieving excellent membrane permeability (18.5 × 10⁻⁶ cm/s) and metabolic stability.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental steps.
Figure 2: Step-by-step high-throughput screening workflow for pyrimidin-4-yl analogues.
Protocol A: Time-Resolved FRET (TR-FRET) Competitive Kinase Assay
Objective: Quantify the IC₅₀ of the analogues and validate their mechanism of action.
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Causality: Add 2 mM DTT immediately before use. DTT prevents the oxidation of crucial cysteine residues in the kinase active site, ensuring a reproducible baseline activity.
-
-
ATP Concentration Calibration: Set the ATP concentration exactly at the apparent Km for the specific target.
-
Causality: Operating at Km sensitizes the assay to competitive hinge-binders.
-
Self-Validation Step: Include a parallel control well with ATP at 10×Km . If the analogue's apparent potency drops significantly in this well, it definitively validates that the compound is an ATP-competitive inhibitor rather than an allosteric modulator.
-
-
Incubation & Readout: Incubate the kinase, substrate, and analogue for 60 minutes at room temperature. Add the Eu-labeled anti-phospho antibody and read the FRET signal (Ex: 340 nm, Em: 615/665 nm).
Protocol B: Caco-2 Permeability Profiling
Objective: Assess oral bioavailability potential and identify efflux liabilities.
-
Cell Culturing: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days.
-
Causality: A 21-day culture period is mandatory to ensure the formation of tight junctions and the physiological expression of apical efflux transporters (like P-gp), accurately mimicking the human intestinal epithelium.
-
-
Dosing & Sampling: Dose the analogues at 10 µM in HBSS buffer (pH 7.4) on the apical (A) side for A-to-B transport, and the basolateral (B) side for B-to-A transport.
-
Self-Validation Step: Run a parallel assay array containing 2 µM Elacridar (a potent P-gp inhibitor). If the efflux ratio ( PappB−A/PappA−B ) of the analogue is >2 in the standard assay but drops to ~1 in the presence of Elacridar, it validates that the analogue is a P-gp substrate, which may require further structural optimization.
-
Conclusion
The comparative evaluation demonstrates that the (S)-methyl[1-(pyrimidin-4-yl)ethyl]amine analogue is a superior building block for targeted therapeutics. By incorporating the N-methyl group and controlling the chiral vector, developers can bypass the pharmacokinetic limitations of primary amines while retaining the critical hinge-binding affinity of the pyrimidine core.
References
-
Title: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters / Taylor & Francis URL: [Link]
-
Title: Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]
Sources
cross-reactivity and selectivity of methyl[1-(pyrimidin-4-yl)ethyl]amine
An In-Depth Guide to the Selectivity and Cross-Reactivity of Kinase Inhibitors: A Comparative Analysis Framework
A Note on the Analyzed Compound: Initial searches for "methyl[1-(pyrimidin-4-yl)ethyl]amine" did not yield publicly available data on its biological activity or selectivity profile. This suggests the compound may be novel, part of an early-stage research program, or not yet characterized in published literature.
To fulfill the objective of providing a comprehensive comparison guide, this document will use Dasatinib , a well-characterized, pyrimidine-containing kinase inhibitor, as an exemplary molecule. The principles, experimental workflows, and data interpretation frameworks detailed herein are directly applicable to the evaluation of novel compounds like methyl[1-(pyrimidin-4-yl)ethyl]amine once initial screening data becomes available.
Introduction: The Double-Edged Sword of Kinase Inhibition
Kinase inhibitors have revolutionized targeted therapy, particularly in oncology. Their efficacy, however, is intrinsically linked to their selectivity—the ability to inhibit the intended target kinase without engaging other kinases in the human kinome, which comprises over 500 members. While high selectivity can lead to a cleaner side-effect profile, broader cross-reactivity is not always detrimental. In some cases, inhibiting multiple key nodes in a signaling cascade (polypharmacology) can enhance therapeutic efficacy, as is the case with multi-kinase inhibitors.
Dasatinib (marketed as Sprycel®) is a potent oral inhibitor of the BCR-Abl kinase, the driver of chronic myeloid leukemia (CML), and is also approved for certain types of acute lymphoblastic leukemia (ALL). Unlike the first-generation inhibitor Imatinib, Dasatinib exhibits a distinct cross-reactivity profile, potently inhibiting the SRC family kinases (SFKs), c-KIT, and PDGFR, among others. This guide provides a framework for characterizing such a profile, using Dasatinib as a model to compare its selectivity against other BCR-Abl inhibitors and to outline the essential experimental protocols for such an evaluation.
Comparative Selectivity Profile of Dasatinib
The selectivity of a kinase inhibitor is not an absolute measure but is best understood in a comparative context. Here, we compare the inhibitory potency (IC50) of Dasatinib against its primary target (Abl1) and key off-targets with that of Imatinib and Nilotinib, two other prominent BCR-Abl inhibitors.
| Kinase Target | Dasatinib (IC50, nM) | Imatinib (IC50, nM) | Nilotinib (IC50, nM) | Therapeutic Relevance |
| Abl1 (non-phosphorylated) | <1 | 600 | 20 | Primary target in CML |
| SRC | 0.5 | >10,000 | >10,000 | Key off-target; involved in cell growth, survival |
| LCK | 1 | >10,000 | >3,000 | SFK member; critical for T-cell signaling |
| c-KIT | 5 | 100 | 150 | Oncogene in GIST; implicated in mastocytosis |
| PDGFRβ | 28 | 100 | 100 | Receptor tyrosine kinase in angiogenesis and cell growth |
Data compiled from multiple sources for illustrative purposes. Absolute values can vary based on assay conditions.
This profile highlights that Dasatinib is not only a sub-nanomolar inhibitor of Abl1 but is equally or more potent against SFKs like SRC and LCK. This potent SFK inhibition is a key differentiator from Imatinib and Nilotinib and is thought to contribute to both its efficacy in Imatinib-resistant CML and some of its characteristic side effects, such as pleural effusion.
Experimental Workflows for Profiling Inhibitor Selectivity
A robust assessment of selectivity requires a multi-pronged approach, moving from broad, in vitro screening to more physiologically relevant cell-based assays.
Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.
Caption: A streamlined workflow for kinase inhibitor characterization.
Protocol: Large-Panel In Vitro Kinase Assay
This protocol describes a typical fluorescence-based assay to determine the IC50 values of an inhibitor across a wide panel of kinases.
Objective: To quantify the inhibitory activity of a compound against hundreds of purified kinases in parallel.
Principle: The assay measures the transfer of phosphate from ATP to a peptide substrate by a specific kinase. Inhibition of this activity by the test compound results in a reduced signal.
Materials:
-
Test compound (e.g., Dasatinib) dissolved in DMSO.
-
Recombinant purified kinases.
-
Fluorescently-labeled peptide substrates specific for each kinase.
-
ATP solution.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation: Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include DMSO-only (negative control) and no-enzyme (background) controls.
-
Kinase Reaction:
-
Add 5 µL of kinase/peptide substrate mix in assay buffer to each well.
-
Allow a pre-incubation period of 10 minutes at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours (duration is kinase-dependent).
-
Detection: Stop the reaction (method depends on the specific assay kit, e.g., by adding EDTA) and measure the fluorescence signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the positive (DMSO) and negative (no enzyme) controls.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Objective: To confirm that the compound binds to its intended target(s) and potential off-target(s) in intact cells.
Principle: When a protein binds to a ligand (like a kinase inhibitor), it generally becomes more stable and resistant to thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase(s).
-
Test compound (e.g., Dasatinib).
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermocycler.
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or another protein quantification method.
-
Data Analysis:
-
For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein remaining against the temperature.
-
A shift of the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.
-
Visualizing On-Target and Off-Target Pathways
Understanding the signaling context of a compound's targets is crucial for predicting its biological effects. Dasatinib's activity against both Abl and Src kinases impacts multiple downstream pathways.
Caption: Dasatinib inhibits both the primary BCR-Abl target and key off-target SFKs.
Conclusion and Future Directions
The characterization of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development. As demonstrated with Dasatinib, a compound's utility and safety profile are defined by the sum of its on-target and off-target activities. A systematic approach, beginning with broad in vitro screening and progressing to targeted cellular validation, is essential. For a novel agent like methyl[1-(pyrimidin-4-yl)ethyl]amine, the application of these standardized workflows will be critical in elucidating its therapeutic potential and predicting its clinical behavior. The resulting selectivity profile will not only guide its development as a potential therapeutic but will also provide invaluable insights into the complex landscape of the human kinome.
References
-
Dasatinib (Sprycel) Prescribing Information. Bristol-Myers Squibb Company. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
O'Hare, T., et al. (2007). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant Bcr-Abl isoforms that confer resistance to imatinib. Cancer Research, 65(11), 4500-4505. [Link]
-
Manley, P. W., et al. (2010). The specificity of targeted signal transduction inhibitors: painting a clear picture. Current Opinion in Structural Biology, 20(3), 279-287. [Link]
-
Kantarjian, H., et al. (2006). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 354(24), 2542-2551. [Link]
benchmarking methyl[1-(pyrimidin-4-yl)ethyl]amine against standard kinase inhibitors
Title: Benchmarking Methyl[1-(pyrimidin-4-yl)ethyl]amine as a High-Efficiency Scaffold Against Standard Kinase Inhibitors
Introduction: The Shift Toward Fragment-Based Kinase Inhibition
The development of targeted protein kinase inhibitors has revolutionized oncology and immunology. However, standard type I and type II inhibitors—such as Gefitinib (EGFR) and Vemurafenib (BRAF)—often suffer from high molecular weights and significant lipophilicity. This "molecular obesity" can lead to poor pharmacokinetic profiles, off-target toxicity, and rapid acquired resistance[1].
To overcome these limitations, modern drug development has increasingly adopted Fragment-Based Drug Discovery (FBDD). By screening low-molecular-weight fragments (typically <250 Da), researchers can identify highly efficient binding moieties that serve as foundational scaffolds for lead optimization[1][2]. This guide benchmarks methyl[1-(pyrimidin-4-yl)ethyl]amine (MPEA)—a highly versatile, low-molecular-weight building block (MW: 137.18 Da)[3]—against standard kinase inhibitors, evaluating its utility as a privileged scaffold for generating next-generation, high-ligand-efficiency therapeutics.
Figure 1: Kinase signaling cascade targeted by standard and MPEA-derived inhibitors.
Mechanistic Rationale: Why the MPEA Scaffold?
The structural anatomy of methyl[1-(pyrimidin-4-yl)ethyl]amine makes it an ideal fragment for kinase targeting. Standard inhibitors often rely on complex, multi-ring systems to achieve nanomolar affinity. In contrast, MPEA achieves foundational affinity through two critical features:
-
The Pyrimidine Ring (Hinge Binder): The nitrogen atoms within the pyrimidine ring act as potent hydrogen bond acceptors, mimicking the adenine ring of ATP. This allows the fragment to anchor directly to the backbone amides (e.g., Met/Leu residues) of the kinase hinge region[1][2].
-
The Secondary Amine Vector: The ethylamine side chain provides a nucleophilic secondary amine[3]. This functional handle is synthetically tractable, allowing for robust derivatization (e.g., acylation or sulfonylation) to extend the molecule into the DFG-out pocket or solvent-exposed regions, thereby driving selectivity and potency without unnecessarily inflating molecular weight[3][4].
Figure 2: Structural logic of MPEA binding at the kinase hinge and subsequent vector expansion.
Experimental Protocols: A Self-Validating Workflow
To objectively benchmark MPEA against standard inhibitors, we employ a self-validating FBDD workflow. The causality behind this specific sequence is crucial: we first establish true biophysical binding kinetics to eliminate false-positive aggregators, followed by structural confirmation, and finally, biochemical functional assays.
Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR) & X-Ray Crystallography
Rationale: Relying solely on enzymatic assays for fragments often yields false positives due to compound aggregation. SPR provides real-time kinetic data ( kon and koff ), ensuring the binding is stoichiometric and reversible.
-
Immobilization: Biotinylate the target kinase domain (e.g., EGFR or BRAF) and immobilize it onto a streptavidin-coated sensor chip.
-
Kinetic Screening: Inject MPEA across the chip at concentrations ranging from 10 µM to 500 µM.
-
Validation: Calculate the equilibrium dissociation constant ( KD ). A valid fragment hit must exhibit rapid association and dissociation kinetics typical of low-MW compounds.
-
Structural Elucidation: Co-crystallize the kinase domain with 1 mM MPEA. Solve the structure via X-ray crystallography to confirm the predicted hydrogen-bonding network at the hinge region[2][5].
Protocol 2: Biochemical Benchmarking via TR-FRET Enzymatic Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes background auto-fluorescence, providing a highly sensitive readout for IC 50 determination.
-
Assay Preparation: Incubate the target kinase with a biotinylated substrate peptide, ATP (at its Km value), and varying concentrations of the MPEA-derived lead, Gefitinib, or Vemurafenib.
-
Internal Controls: Every 384-well plate must include a staurosporine positive control (100% inhibition) and a DMSO negative control (0% inhibition). Calculate the Z'-factor; only plates with Z' > 0.6 are accepted, ensuring assay trustworthiness.
-
Detection: Add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Measure the FRET signal to calculate the IC 50 .
-
Metric Calculation: Calculate Ligand Efficiency ( LE=Nheavy_atomsΔG ) and Lipophilic Ligand Efficiency ( LLE=pIC50−cLogP )[2].
Figure 3: Fragment-Based Drug Discovery workflow for validating the MPEA scaffold.
Data Presentation: Benchmarking MPEA vs. Standard Inhibitors
The true value of the MPEA scaffold becomes apparent when evaluating efficiency metrics rather than absolute IC 50 alone. While standard inhibitors like Gefitinib and Vemurafenib[1][4] display low nanomolar potency, their large size limits further optimization.
As shown in the table below, an optimized lead derived from the MPEA scaffold achieves comparable potency to standard drugs but at a significantly lower molecular weight, resulting in superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). Higher LE and LLE values correlate strongly with higher oral bioavailability and lower clinical toxicity[5].
| Compound | Target | Molecular Weight (Da) | IC 50 (nM) | Ligand Efficiency (LE)* | Lipophilic Ligand Efficiency (LLE)** |
| MPEA (Raw Fragment) | Pan-Kinase | 137.18 | ~15,000 | 0.38 | 2.1 |
| MPEA-Optimized Lead | EGFR / BRAF | 320.50 | 12 | 0.41 | 5.4 |
| Gefitinib (Standard) | EGFR | 446.90 | 1.5 | 0.31 | 4.2 |
| Vemurafenib (Standard) | BRAF V600E | 489.92 | 31 | 0.28 | 3.8 |
*LE is measured in kcal/mol per heavy atom. Values > 0.30 are considered highly efficient. **LLE values > 5.0 are predictive of favorable ADMET profiles.
Conclusion
Benchmarking methyl[1-(pyrimidin-4-yl)ethyl]amine against standard kinase inhibitors reveals the distinct advantages of fragment-based design. While standard inhibitors like Vemurafenib and Gefitinib are highly potent, their complex, bulky structures leave little room to engineer out acquired resistance mutations without violating Lipinski's Rule of Five. MPEA provides a highly efficient, synthetically tractable pyrimidine-amine core[3][4] that perfectly anchors to the kinase hinge[2], allowing drug developers to build potent, highly selective, and pharmacokinetically superior next-generation inhibitors.
References
-
Benchchem : methyl[1-(pyrimidin-4-yl)ethyl]amine Product Specifications and Chemical Properties. Available at:[3]
-
Arabian Journal of Chemistry : Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Available at:[4]
-
Journal of Medicinal Chemistry (ACS) : Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Available at:[5]
-
National Institutes of Health (PMC) : A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Available at:[1]
-
National Institutes of Health (PMC) : Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Available at:[2]
Sources
- 1. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
Professional Laboratory Guide: Handling and Disposal of Methyl[1-(pyrimidin-4-yl)ethyl]amine
Here is a comprehensive, EHS-compliant operational guide for the safe handling and disposal of methyl[1-(pyrimidin-4-yl)ethyl]amine in a professional laboratory setting.
As a nitrogen-rich heterocyclic compound utilized in medicinal chemistry and drug development, methyl[1-(pyrimidin-4-yl)ethyl]amine (CAS: 1177350-48-9) requires strict adherence to institutional Environmental Health and Safety (EHS) protocols. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety, preventing incompatible chemical reactions, environmental contamination, and toxic exposures [1].
Physicochemical Hazard Profiling & Disposal Causality
To design a self-validating disposal protocol, we must first understand the chemical behavior of the substance:
-
Alkalinity and Reactivity: As a secondary amine with a pyrimidine ring, this compound exhibits basic properties. It can react exothermically with strong acids and oxidizers. Therefore, it must be strictly segregated from acidic waste streams to prevent pressure buildup or thermal events in waste containers.
-
Nitrogen Content: High-nitrogen organic compounds require specialized high-temperature incineration to manage nitrogen oxide ( NOx ) emissions safely. EHS facilities must be aware of the nitrogen content to route the waste to appropriately scrubbed incinerators.
-
Aquatic Toxicity: Like many bioactive heterocyclic amines, it poses a risk to aquatic ecosystems. Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer [1].
Step-by-Step Disposal Methodology
The following protocol ensures compliance with the strategic hierarchy of waste management, focusing on safe segregation and institutional transfer [1][2].
Step 1: Pre-Disposal Quenching and Neutralization
If the amine is part of an active reaction mixture (e.g., a reductive amination or cross-coupling reaction), ensure the reaction is fully quenched before committing it to waste.
-
Action: Slowly add the reaction mixture to a quenching buffer (e.g., saturated aqueous NaHCO3 or NH4Cl , depending on the reaction chemistry) in a fume hood.
-
Causality: This neutralizes reactive intermediates and stabilizes the mixture, preventing delayed exothermic reactions inside the sealed waste container.
Step 2: Phase Separation and Segregation
-
Action: Perform a liquid-liquid extraction. Separate the aqueous phase from the organic phase containing the methyl[1-(pyrimidin-4-yl)ethyl]amine.
-
Action: Determine the solvent matrix of the organic phase. If the amine is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), it must be routed to the Halogenated Organic Waste stream. If dissolved in solvents like Ethyl Acetate, Methanol, or Hexanes, route it to the Non-Halogenated Organic Waste stream.
-
Causality: Halogenated waste requires different incineration parameters to prevent the formation of dioxins. Mixing non-halogenated waste into halogenated streams drastically increases institutional disposal costs.
Step 3: Containerization in the Satellite Accumulation Area (SAA)
-
Action: Transfer the segregated waste into a compatible, EHS-approved container (typically High-Density Polyethylene (HDPE) or glass).
-
Action: Ensure the container is kept closed at all times except when actively adding waste. Store the container within secondary containment (e.g., a polyethylene tray) to capture potential spills.
Step 4: Regulatory Labeling
-
Action: Attach a standardized Hazardous Waste label immediately upon the first drop of waste entering the container.
-
Action: Explicitly list "Methyl[1-(pyrimidin-4-yl)ethyl]amine" and all associated solvents with their approximate percentages (e.g., "DCM 95%, Methyl[1-(pyrimidin-4-yl)ethyl]amine 5%"). Do not use abbreviations or chemical structures.
Step 5: EHS Transfer
-
Action: Once the container is full, or reaches the regulatory time limit (e.g., 90 days in many jurisdictions), submit a waste pickup request to your institutional EHS department for final high-temperature incineration.
Waste Stream Segregation Data
The following table summarizes the quantitative and qualitative parameters for segregating waste containing methyl[1-(pyrimidin-4-yl)ethyl]amine.
| Waste Stream Category | Primary Solvent Matrix | Compatible Container | Incompatible Substances (DO NOT MIX) | Final Treatment Method |
| Non-Halogenated Organic | EtOAc, MeOH, EtOH, Hexanes, Toluene | HDPE or Glass | Strong acids, Oxidizers, Halogens | High-Temp Incineration |
| Halogenated Organic | DCM, Chloroform, DCE | HDPE or Glass | Alkali metals, Strong bases | Incineration with Scrubbers |
| Aqueous Waste (Basic) | Water, buffers (pH 7-10) | HDPE | Organic solvents, Heavy metals | Wastewater Treatment |
| Solid Waste | Silica gel, filter paper, PPE | Double-lined poly bags | Reactive liquids | Solid Waste Incineration |
Disposal Workflow Visualization
The following decision tree illustrates the self-validating logic required to safely route methyl[1-(pyrimidin-4-yl)ethyl]amine waste from the benchtop to final EHS destruction.
Caption: EHS-compliant waste segregation and disposal workflow for heterocyclic amine derivatives.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from:[Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 5, Management of Chemicals. Available from:[Link][2]
Sources
Personal protective equipment for handling methyl[1-(pyrimidin-4-yl)ethyl]amine
Title: Comprehensive Safety and Operational Guide for Handling Methyl[1-(pyrimidin-4-yl)ethyl]amine
Executive Summary
Handling specialized heterocyclic amines like methyl[1-(pyrimidin-4-yl)ethyl]amine requires a rigorous, chemistry-first approach to laboratory safety. This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this compound. By understanding the mechanistic causality behind the compound's hazards, laboratories can implement robust engineering controls and Personal Protective Equipment (PPE) matrices that go beyond basic compliance to ensure absolute operational safety.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, one must first understand the physicochemical nature of the chemical threat.
| Property | Value |
| Chemical Name | Methyl[1-(pyrimidin-4-yl)ethyl]amine |
| CAS Number | 1177350-48-9[1] |
| Molecular Formula | C7H11N3[2] |
| Molecular Weight | 137.18 g/mol [2] |
| GHS Hazard Codes | H302, H315, H319, H335[3] |
| Signal Word | Warning[3] |
Mechanistic Causality of Hazards:
-
Dermal and Ocular Corrosivity (H315, H319): The secondary amine moiety acts as a strong Lewis base. Upon contact with physiological moisture (such as sweat or the tear film of the eye), it rapidly generates hydroxide ions. This localized alkalinity causes the saponification of lipid bilayers in cellular membranes, leading to severe tissue irritation and potential corneal damage[4].
-
Respiratory Toxicity (H335): Volatilization of the free base amine presents a significant inhalation hazard. Alkaline vapors directly irritate the respiratory mucosa, and repeated exposure to amine vapors can lead to transient corneal edema (often referred to as "blue haze" or "glaucopsia")[4].
-
Systemic and Cellular Toxicity: The pyrimidine ring system can participate in free radical generation and oxidative stress pathways. In vitro studies have shown that certain pyrimidine derivatives can interact with hemoproteins, prolonging oxidative stress and inducing specific toxicity against erythrocytes and mitochondria[5].
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a generic exercise; it must be tailored to the specific permeation kinetics of secondary amines.
-
Dermal Protection:
-
The Standard: Disposable nitrile gloves (minimum 5 mil thickness) are acceptable only for incidental contact (e.g., brief weighing of solid salts)[6].
-
The Causality: Low-molecular-weight free-base amines can permeate standard nitrile and natural rubber matrices over time. Therefore, for extended handling, bulk liquid transfers, or spill cleanup, butyl rubber or neoprene gloves are strictly mandated[6].
-
Body: A 100% cotton or flame-resistant (FR) lab coat must be worn. Synthetic fabrics (like polyester) should be avoided as they can melt into the skin during exothermic runaway reactions.
-
-
Ocular Protection:
-
The Standard: Chemical splash goggles with indirect venting are mandatory[4].
-
The Causality: Standard safety glasses with side shields offer zero protection against alkaline amine vapors. Goggles prevent vapor intrusion, mitigating the risk of glaucopsia[4]. A face shield must be added when handling volumes exceeding 500 mL[6].
-
-
Respiratory Protection:
-
The Standard: All operations must be conducted inside a certified chemical fume hood[6].
-
The Causality: If engineering controls fail, or during a spill outside the hood, personnel must use a half-face or full-face respirator equipped with Amine/Ammonia cartridges (typically color-coded green) combined with P100 particulate filters.
-
Operational Workflows
Trust in a protocol comes from its reproducibility. The following step-by-step methodology ensures a self-validating system for handling methyl[1-(pyrimidin-4-yl)ethyl]amine.
Step-by-Step Methodology for Standard Handling:
-
Pre-Operation Verification: Verify that the fume hood face velocity is between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials, particularly strong oxidizers and acids, which can cause violent exothermic reactions[6].
-
PPE Donning & Inspection: Inspect butyl or heavy-duty nitrile gloves for pinholes using the inflation method. Don chemical splash goggles and a fully buttoned lab coat.
-
Material Transfer: Utilize anti-static weigh boats for solids. If handling the compound as a liquid free-base, use a closed-system syringe transfer purged with inert gas (Nitrogen or Argon) to prevent oxidation and vapor release.
-
Controlled Dilution: When preparing solutions, always add the amine to the solvent slowly. Never add solvent directly to the bulk amine, as the heat of solvation can cause localized boiling and splattering.
-
Decontamination: Wipe down the exterior of the reagent bottle, spatulas, and balances with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a distilled water wipe.
Caption: Standard operating procedure workflow for handling methyl[1-(pyrimidin-4-yl)ethyl]amine.
Emergency Response & Spill Management
Amine spills require immediate, calculated action to prevent vapor accumulation and respiratory distress.
Step-by-Step Spill Response Protocol:
-
Evacuation & Assessment: Immediately alert nearby personnel. If the spill exceeds 50 mL and occurs outside of a fume hood, evacuate the laboratory immediately.
-
PPE Upgrade: The spill response team must don amine-rated respirators and heavy-duty butyl rubber gloves before re-entering the area.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use sawdust, as amines can react exothermically with organic materials.
-
Targeted Neutralization: Carefully apply a weak solid acid (such as citric acid powder) or a 5% acetic acid solution over the spill. This converts the volatile free-base amine into a stable, non-volatile amine salt, drastically reducing the inhalation hazard.
-
Collection: Scoop the neutralized, absorbed mixture using non-sparking tools into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.
-
Secondary Cleaning: Wash the affected surface thoroughly with industrial detergent and water to remove any residual salts.
Caption: Decision matrix and response logic for methyl[1-(pyrimidin-4-yl)ethyl]amine spills.
Disposal & Waste Management Plan
Improper disposal of pyrimidine amines can lead to environmental toxicity and dangerous pressurization of waste containers.
-
Segregation: Never mix amine waste with halogenated solvents (which can form explosive mixtures or highly toxic quaternary ammonium salts) or strong oxidizers.
-
Storage: Store neutralized waste in clearly labeled, vented HDPE containers. Amines can generate gas over time if they react with trace contaminants, making vented caps a critical safety feature.
-
Final Disposal: Waste must be labeled as "Hazardous Waste - Basic Amine / Toxic" and disposed of via a licensed hazardous waste contractor. High-temperature incineration is the required disposal method, ensuring the complete thermal destruction of the pyrimidine ring and preventing the release of toxic nitrogen oxides (NOx) into the environment.
References
-
METHYL[1-(PYRIMIDIN-4-YL)ETHYL]AMINE — Chemical Substance Information. NextSDS Database. Available at: [Link]
-
Toxicity of pyrimidine derivatives under oxidative stress conditions. PubMed (National Library of Medicine). Available at:[Link]
-
Amine Delivery and Handling Systems. MT Systems Technical Resources. Available at: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. methyl[1-(pyrimidin-4-yl)ethyl]amine | 1177350-48-9 | Benchchem [benchchem.com]
- 3. 1866860-84-5|[1-(2-Cyclopropylpyrimidin-4-yl)ethyl](methyl)amine|BLD Pharm [bldpharm.com]
- 4. mofanpu.com [mofanpu.com]
- 5. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
